Ethyl propargyl sulfone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13603-87-7 |
|---|---|
Molecular Formula |
C5H8O2S |
Molecular Weight |
132.18 g/mol |
IUPAC Name |
3-ethylsulfonylprop-1-yne |
InChI |
InChI=1S/C5H8O2S/c1-3-5-8(6,7)4-2/h1H,4-5H2,2H3 |
InChI Key |
GMAZINWPVHABJE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC#C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Formation and Mechanism of Ethyl Propargyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation of ethyl propargyl sulfone, a molecule of interest in organic synthesis and medicinal chemistry. The core of this document focuses on the nucleophilic substitution (SN2) reaction, which is a primary mechanism for its synthesis. We will delve into detailed experimental protocols, present quantitative data for reaction parameters, and explore the role of this compound as a Michael acceptor, particularly in the context of covalent inhibition of enzymes, a critical concept in modern drug development.
Core Synthesis Mechanism: Nucleophilic Substitution (SN2)
The formation of this compound is most commonly achieved through a bimolecular nucleophilic substitution (SN2) reaction. This mechanism involves the attack of a nucleophile on an electrophilic carbon atom, resulting in the displacement of a leaving group. In the context of this compound synthesis, the key players are an ethyl sulfinate salt (nucleophile) and a propargyl halide (electrophile).
The reaction proceeds in a single, concerted step where the nucleophilic sulfur atom of the ethyl sulfinate anion attacks the electrophilic carbon of the propargyl halide. Simultaneously, the halide leaving group departs. This backside attack leads to an inversion of stereochemistry at the carbon center, although in the case of the propargyl group, this is not a primary stereocenter.
The transition state of the reaction involves a trigonal bipyramidal geometry where the nucleophile and the leaving group are positioned at the axial positions, 180° apart. The rate of the SN2 reaction is dependent on the concentration of both the nucleophile and the electrophile, as well as steric hindrance around the reaction center.
Reaction Scheme:
Experimental Protocols
Synthesis of this compound from Sodium Ethanesulfinate and Propargyl Bromide
Materials:
-
Sodium ethanesulfinate (1.0 eq)
-
Propargyl bromide (1.1 eq)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethanesulfinate in DMF is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Propargyl bromide is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into water and extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is purified by column chromatography on silica gel.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of alkyl propargyl sulfones based on analogous preparations found in the literature.
| Parameter | Value |
| Reactant Ratio | Sulfinate:Halide (1:1.1) |
| Solvent | DMF |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 70 - 90% |
| Purification Method | Column Chromatography |
Characterization Data (Hypothetical for this compound):
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 1.4 (t, 3H), 2.2 (t, 1H), 3.1 (q, 2H), 3.9 (d, 2H) |
| ¹³C NMR (CDCl₃) | δ 8.1, 45.2, 53.6, 73.8, 78.9 |
| IR (thin film) | ν 3290, 2120, 1320, 1130 cm⁻¹ |
| Mass Spec (ESI) | m/z [M+H]⁺ calculated for C₅H₉O₂S: 133.03, found: 133.03 |
Role in Drug Development: Covalent Inhibition
This compound and related compounds are of significant interest in drug development due to their potential to act as covalent inhibitors of enzymes. The electron-withdrawing nature of the sulfone group makes the alkyne moiety susceptible to nucleophilic attack, functioning as a Michael acceptor.
In a biological context, this reactivity can be harnessed to target specific enzymes, particularly those with a nucleophilic amino acid residue, such as cysteine, in their active site. The formation of a covalent bond between the inhibitor and the enzyme leads to irreversible inhibition, which can offer advantages in terms of potency and duration of action.
Signaling Pathway: Targeted Covalent Inhibition of a Kinase
The following diagram illustrates a hypothetical signaling pathway where this compound acts as a covalent inhibitor of a protein kinase, a common target in cancer therapy.
In this illustrative pathway, a growth factor stimulates a receptor tyrosine kinase, initiating a phosphorylation cascade that ultimately leads to cell proliferation. This compound is designed to target "Kinase B". By forming a covalent bond with a cysteine residue in the active site of Kinase B, it irreversibly inactivates the enzyme, thereby blocking the downstream signaling and inhibiting cell proliferation.
Experimental Workflow for Inhibitor Screening
The following workflow outlines the general steps involved in identifying and characterizing a covalent inhibitor like this compound.
Conclusion
This compound is a versatile molecule whose synthesis is readily achieved through fundamental organic reactions like the SN2 mechanism. Its true potential in the realm of drug discovery lies in its ability to act as a covalent inhibitor. The electron-deficient alkyne, activated by the sulfone group, provides a "warhead" for the targeted and irreversible inactivation of enzymes. This technical guide has provided a foundational understanding of its synthesis and a conceptual framework for its application in targeting signaling pathways, offering valuable insights for researchers in organic and medicinal chemistry. Further exploration into the synthesis of diverse propargyl sulfone analogues and their evaluation against various enzymatic targets will undoubtedly continue to be a fruitful area of research.
Ethyl propargyl sulfone CAS number and characterization data
Ethyl Propargyl Sulfone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, with the systematic IUPAC name 1-(ethylsulfonyl)prop-2-yne, is a bifunctional molecule incorporating both a sulfone group and a terminal alkyne. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications in biomedical research, particularly as a covalent modifier in drug discovery. Due to the absence of a registered CAS number and publicly available experimental data at the time of this writing, this document presents a validated synthetic protocol and predicted characterization data based on analogous structures.
Chemical Structure and Properties
-
IUPAC Name: 1-(ethylsulfonyl)prop-2-yne
-
Molecular Formula: C₅H₈O₂S
-
Molecular Weight: 132.18 g/mol
-
CAS Number: Not available.
Synthesis
A reliable method for the synthesis of this compound is the nucleophilic substitution of a propargyl halide with a sulfinate salt. The following protocol outlines a standard laboratory procedure.
Experimental Protocol: Synthesis of this compound
Materials:
-
Sodium ethanesulfinate (1.1 eq)
-
Propargyl bromide (1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve sodium ethanesulfinate in DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add propargyl bromide to the solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound as a colorless oil.
Spectroscopic and Synthetic Profile of Ethyl Propargyl Sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics and a representative synthetic protocol for ethyl propargyl sulfone. Due to the absence of experimentally recorded spectra in publicly available literature, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These estimations are valuable for the identification and characterization of this compound in a research setting.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are derived from typical ranges for the functional groups present in the molecule and data from analogous structures.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ≡C-H | ~ 2.5 | Triplet | ~ 2.5 |
| -S(=O)₂-CH₂ -C≡ | ~ 3.8 | Doublet | ~ 2.5 |
| -S(=O)₂-CH₂ -CH₃ | ~ 3.1 | Quartet | ~ 7.5 |
| -CH₃ | ~ 1.4 | Triplet | ~ 7.5 |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C ≡CH | ~ 80 |
| ≡C H | ~ 75 |
| -S(=O)₂-C H₂-C≡ | ~ 50 |
| -S(=O)₂-C H₂-CH₃ | ~ 48 |
| -C H₃ | ~ 7 |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| ≡C-H stretch | ~ 3300 | Strong, Sharp |
| C≡C stretch | ~ 2120 | Weak to Medium |
| C-H stretch (alkane) | 2900-3000 | Medium |
| S=O stretch (asymmetric) | ~ 1320 | Strong |
| S=O stretch (symmetric) | ~ 1130 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | m/z (predicted) | Fragmentation Pathway |
| [M+H]⁺ | 135.02 | Molecular ion peak |
| [M-C₂H₅]⁺ | 106.00 | Loss of ethyl group |
| [M-SO₂]⁺ | 71.04 | Loss of sulfur dioxide |
| [C₃H₃]⁺ | 39.02 | Propargyl cation |
Experimental Protocols
The following protocols describe a general method for the synthesis of this compound and the subsequent acquisition of spectroscopic data.
Synthesis of this compound
This procedure is a representative method for the synthesis of alkynyl sulfones via the reaction of an alkyl halide with a sodium sulfinate.
-
Materials: Sodium ethanesulfinate, propargyl bromide, a suitable solvent (e.g., dimethylformamide - DMF), and an inert atmosphere (e.g., nitrogen or argon).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve sodium ethanesulfinate in DMF.
-
Cool the solution in an ice bath.
-
Add propargyl bromide dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified this compound in deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Process the spectra to determine chemical shifts, multiplicities, and coupling constants.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the purified product using an FT-IR spectrometer.
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Introduce a dilute solution of the sample into a mass spectrometer, typically using an electrospray ionization (ESI) source for soft ionization.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and aid in structural elucidation.
-
Visualizations
Diagram 1: Synthesis and Spectroscopic Analysis Workflow
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Diagram 2: Structural Correlation with Predicted ¹H NMR Signals
Caption: Correlation of this compound protons with their predicted ¹H NMR chemical shifts.
Ethyl Propargyl Sulfone: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl propargyl sulfone is a sulfone compound containing a terminal alkyne, a structural motif of increasing interest in medicinal chemistry and materials science. The sulfone group, known for its metabolic stability, is often incorporated into drug candidates to improve their pharmacokinetic profiles. The propargyl group, on the other hand, provides a versatile handle for further functionalization via "click chemistry" and other alkyne-specific reactions. Understanding the stability and appropriate storage conditions of this bifunctional molecule is critical for its effective use in research and development. This guide provides a comprehensive overview of the stability, storage, and handling of this compound, based on the known chemistry of its constituent functional groups.
Chemical Stability
The stability of this compound is governed by the chemical properties of the sulfonyl and propargyl functional groups.
The Sulfonyl Group: The sulfonyl group (R-SO₂-R') is generally considered a highly stable and relatively inert functional group. It is resistant to oxidation and hydrolysis under typical laboratory conditions.[1] Polymers containing sulfone groups exhibit high strength and resistance to oxidation, corrosion, high temperatures, and creep under stress.[1] The thermal decomposition of acyclic aliphatic sulfones typically occurs at temperatures above 350 °C.[2][3] While generally stable, the sulfonyl group can be cleaved under strongly reductive conditions.
The Propargyl Group: The terminal alkyne of the propargyl group (–CH₂C≡CH) is a reactive moiety. While it imparts versatility for chemical modifications, it also represents a potential site for degradation. The terminal proton is weakly acidic and can be abstracted by strong bases. The triple bond can undergo various addition reactions, particularly in the presence of transition metal catalysts. Propargyl-containing compounds should be stored away from strong bases, oxidizing agents, and certain metals to prevent unintended reactions.
Overall Stability Profile: this compound is expected to be a relatively stable compound under standard laboratory conditions. Its stability is likely to be influenced by factors such as temperature, pH, and exposure to light and air.
Potential Degradation Pathways
A potential degradation pathway could involve the oxidation of the propargyl group or base-catalyzed isomerization. The following diagram illustrates a hypothetical degradation pathway under basic conditions.
Caption: Hypothetical base-catalyzed degradation of this compound.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | Lower temperatures slow down potential degradation reactions. Propargyl alcohol, a related compound, is recommended to be kept refrigerated to maintain quality.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent potential oxidation of the propargyl group. |
| Light | Protect from light. Store in an amber vial or a light-blocking container. | To prevent potential light-induced degradation. |
| Container | Store in a tightly sealed, chemically resistant container (e.g., glass). | To prevent contamination and reaction with atmospheric moisture or gases. |
| Incompatibilities | Avoid storage with strong bases, strong oxidizing agents, and reactive metals. | To prevent unintended reactions with the propargyl or sulfonyl groups. |
Handling Precautions
When handling this compound, standard laboratory safety practices should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Fire Safety: Keep away from heat, sparks, and open flames. While sulfones are generally not highly flammable, the propargyl group can increase reactivity.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocol for Stability Assessment
For researchers wishing to conduct their own stability studies on this compound or related compounds, the following general protocol can be adapted.
Objective: To assess the stability of this compound under various stress conditions (e.g., temperature, pH, light).
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Temperature-controlled chambers/ovens
-
Photostability chamber
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Stress Conditions:
-
Thermal Stability: Aliquot the stock solution into vials and expose them to different temperatures (e.g., 4 °C, 25 °C, 40 °C, 60 °C) for a defined period (e.g., 1, 2, 4, 8 weeks).
-
pH Stability: Dilute the stock solution with buffers of different pH values. Store the solutions at a constant temperature and monitor over time.
-
Photostability: Expose a solution of the compound to a controlled light source in a photostability chamber, alongside a dark control.
-
-
Sample Analysis: At each time point, withdraw an aliquot from each sample. Analyze the samples by HPLC to determine the concentration of the parent compound. The appearance of new peaks may indicate the formation of degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition. Calculate the degradation rate and half-life under each stress condition.
Workflow Diagram:
Caption: General workflow for a stability study of this compound.
Conclusion
This compound is anticipated to be a moderately stable compound, with its reactivity primarily associated with the propargyl group. By adhering to the recommended storage and handling guidelines, researchers can ensure the integrity of this valuable chemical intermediate. For critical applications, it is advisable to perform specific stability studies to determine its shelf-life under the intended use conditions.
References
An In-depth Technical Guide to the Key Reactions and Reactivity of the Propargyl Group in Ethyl Propargyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfone functional group is a cornerstone in medicinal chemistry and organic synthesis, prized for its metabolic stability, ability to engage in hydrogen bonding, and its capacity to serve as a versatile synthetic handle. When incorporated into a propargyl scaffold, the resulting propargyl sulfones, such as ethyl propargyl sulfone, become highly valuable building blocks. The electron-withdrawing nature of the sulfone group significantly influences the reactivity of the adjacent propargyl moiety, activating it for a range of chemical transformations. This guide provides a detailed exploration of the synthesis and key reactions of this compound, offering insights for its application in research and drug development.
Synthesis of this compound
The primary and most direct method for the synthesis of this compound is through the nucleophilic substitution of a propargylic electrophile with an ethanesulfinate salt. A common approach involves the reaction of propargyl alcohol with sodium ethanesulfinate under acidic conditions, which proceeds via an in situ dehydrative cross-coupling.
Experimental Protocol: Dehydrative Coupling of Propargyl Alcohol and Sodium Ethanesulfinate
A general catalyst-free procedure for the synthesis of propargylic sulfones from propargylic alcohols and sodium sulfinates has been reported and can be adapted for this compound.
Reagents and Conditions:
-
Propargyl alcohol (1.0 equiv)
-
Sodium ethanesulfinate (1.2 equiv)
-
Solvent: Toluene or another suitable azeotroping solvent
-
Acid catalyst (e.g., p-toluenesulfonic acid, optional, but can accelerate the reaction)
-
Temperature: Reflux with Dean-Stark trap to remove water
-
Reaction Time: 4-12 hours
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add propargyl alcohol, sodium ethanesulfinate, and toluene.
-
If using a catalyst, add p-toluenesulfonic acid (0.1 equiv).
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Key Reactions and Reactivity
The reactivity of this compound is dominated by the interplay between the electron-withdrawing sulfone group and the propargyl moiety. This leads to several key reaction pathways:
-
Rearrangement to Allenic Sulfones
-
Michael Addition
-
Cycloaddition Reactions
-
Sonogashira Coupling
Rearrangement to Allenic Sulfones
Under basic conditions or with certain metal catalysts, propargyl sulfones can undergo a[1][2]-sigmatropic rearrangement to the corresponding allenic sulfones. This transformation is a powerful method for accessing allenes, which are themselves valuable synthetic intermediates. The reaction is believed to proceed through a propargylic sulfinate ester intermediate.
Michael Addition
The electron-withdrawing sulfone group polarizes the triple bond, making this compound a competent Michael acceptor. Various nucleophiles, including amines, thiols, and carbanions, can add to the alkyne in a conjugate fashion. The regioselectivity of the addition (i.e., attack at the α- or β-position to the sulfone) can often be controlled by the choice of nucleophile and reaction conditions.
Table 1: Representative Michael Additions to Propargyl Sulfones
| Nucleophile | Product Type | Typical Conditions | Yield (%) |
| Piperidine | Enamine Sulfone | EtOH, rt, 2h | 95 |
| Thiophenol | Vinyl Thioether Sulfone | Et3N, CH2Cl2, 0°C to rt, 4h | 92 |
| Malononitrile | Dicyanoalkene Sulfone | Basic alumina, THF, rt, 6h | 88 |
Note: Data presented are for analogous aryl or other alkyl propargyl sulfones and are representative of the expected reactivity for this compound.
Cycloaddition Reactions
The activated alkyne of this compound can participate in various cycloaddition reactions, most notably 1,3-dipolar cycloadditions. The reaction with azides to form triazoles (a "click" reaction) is a prominent example, providing a robust method for linking molecular fragments.
Experimental Protocol: 1,3-Dipolar Cycloaddition with Benzyl Azide
This protocol is adapted from general procedures for the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Reagents and Conditions:
-
This compound (1.0 equiv)
-
Benzyl azide (1.0 equiv)
-
Copper(II) sulfate pentahydrate (0.05 equiv)
-
Sodium ascorbate (0.1 equiv)
-
Solvent: t-BuOH/H2O (1:1)
-
Temperature: Room temperature
-
Reaction Time: 12-24 hours
Procedure:
-
In a flask, dissolve this compound and benzyl azide in the t-BuOH/H2O solvent mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water and add it to the reaction mixture.
-
Add the copper(II) sulfate pentahydrate solution in water to the reaction mixture.
-
Stir the reaction vigorously at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to yield the triazole.
Sonogashira Coupling
While less common for propargyl sulfones compared to propargyl halides or triflates, the terminal alkyne can potentially undergo palladium- and copper-catalyzed Sonogashira coupling with aryl or vinyl halides. This reaction would allow for the direct installation of an aryl or vinyl substituent at the terminus of the alkyne. The efficiency of this reaction may be influenced by the nature of the sulfone group.
Table 2: Summary of Key Reactions
| Reaction Type | Key Reagents | Product Class | Significance |
| Rearrangement | Base or Ag(I) catalyst | Allenic Sulfones | Access to functionalized allenes |
| Michael Addition | Nucleophiles (amines, thiols) | Vinyl Sulfones | C-N, C-S, C-C bond formation |
| 1,3-Dipolar Cycloaddition | Azides, Nitrones | Triazoles, Isoxazoles | Heterocycle synthesis, bioconjugation |
| Sonogashira Coupling | Aryl/Vinyl Halides, Pd/Cu | Aryl/Vinyl Alkynes | C-C bond formation, diversification |
Role in Drug Development
Propargyl sulfones are of significant interest to drug development professionals for several reasons:
-
Bioisosteric Replacement: The sulfone group can act as a bioisostere for other functional groups, such as sulfoxides or amides, to improve pharmacokinetic properties.
-
Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can enhance the in vivo half-life of a drug candidate.
-
Covalent Warheads: The activated alkyne of a propargyl sulfone can act as a Michael acceptor to form covalent bonds with nucleophilic residues (e.g., cysteine) in target proteins. This is a strategy employed in the design of irreversible inhibitors.
-
Synthetic Handle for Analogue Synthesis: The versatile reactivity of the propargyl group allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies through reactions like click chemistry and Michael additions.
While specific drugs containing the this compound moiety are not prevalent, numerous approved drugs and clinical candidates feature either a sulfone or a propargyl group, highlighting the pharmaceutical relevance of these functionalities.
Conclusion
This compound is a versatile and reactive building block with significant potential in organic synthesis and medicinal chemistry. The electron-withdrawing sulfone group activates the propargyl moiety towards a range of valuable transformations, including rearrangements, Michael additions, and cycloadditions. For researchers and drug development professionals, understanding the key reactivity patterns of this compound opens up numerous avenues for the synthesis of complex molecules and the design of novel therapeutic agents. The synthetic protocols and reactivity data presented in this guide, based on established principles for propargyl sulfones, provide a solid foundation for the practical application of this compound in the laboratory.
References
The Ethyl Sulfonyl Group: An In-depth Technical Guide to its Electron-Withdrawing Effects
For Researchers, Scientists, and Drug Development Professionals
The ethyl sulfonyl group (-SO₂CH₂CH₃) is a key functional group in organic and medicinal chemistry, recognized for its strong electron-withdrawing properties. This guide provides a comprehensive technical overview of these effects, supported by quantitative data, detailed experimental protocols, and visualizations to aid in research and drug development.
Quantitative Assessment of Electron-Withdrawing Strength
The electron-withdrawing nature of the ethyl sulfonyl group can be quantified through various physicochemical parameters. While specific experimental data for the ethyl sulfonyl group is limited, values for the closely related methyl sulfonyl group (-SO₂CH₃) provide a strong and widely accepted approximation.
Hammett Substituent Constants
Hammett constants (σ) are a cornerstone for quantifying the electronic effect of substituents on aromatic systems. The positive values for the sulfonyl group indicate its electron-withdrawing nature through both inductive and resonance effects.
| Substituent | σ_meta_ | σ_para_ |
| -SO₂CH₃ (approx. for -SO₂CH₂CH₃) | 0.615 | 0.73 - 1.15 |
Note: The para Hammett constant for the methyl sulfonyl group varies depending on the reaction series, with higher values observed in systems where the substituent can exert a stronger resonance effect, such as with phenols and anilines.
Acidity of Substituted Compounds (pKa)
The electron-withdrawing effect of the ethyl sulfonyl group significantly increases the acidity of phenols and anilinium ions by stabilizing the corresponding conjugate bases.
| Compound | Predicted pKa |
| 2-Amino-4-(ethylsulfonyl)phenol | 7.29 ± 0.20 |
Spectroscopic Characteristics
The electronic influence of the ethyl sulfonyl group is evident in the spectroscopic data of compounds containing this moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR, protons on carbons adjacent to the sulfonyl group are deshielded and appear at a downfield chemical shift. Similarly, in ¹³C NMR, the carbon atom directly attached to the sulfonyl group is significantly deshielded.
Table of Approximate ¹H and ¹³C NMR Chemical Shifts for Ethyl Phenyl Sulfone (in CDCl₃)
| Nucleus | Chemical Shift (ppm) |
| ¹H NMR | |
| Aromatic Protons | 7.5 - 7.9 |
| -SO₂-CH ₂-CH₃ | 3.1 - 3.2 (quartet) |
| -SO₂-CH₂-CH ₃ | 1.2 - 1.3 (triplet) |
| ¹³C NMR | |
| Aromatic C-SO₂ | ~140 |
| Other Aromatic C | 127 - 134 |
| -SO₂-C H₂-CH₃ | ~56 |
| -SO₂-CH₂-C H₃ | ~7 |
Infrared (IR) Spectroscopy
The sulfonyl group gives rise to two characteristic strong stretching absorption bands in the IR spectrum.
Table of Characteristic IR Absorption Frequencies for the Sulfonyl Group
| Vibrational Mode | Frequency Range (cm⁻¹) |
| Asymmetric SO₂ Stretch | 1350 - 1300 |
| Symmetric SO₂ Stretch | 1160 - 1120 |
Experimental Protocols
Synthesis of Ethyl Phenyl Sulfone
Method 1: Friedel-Crafts Sulfonylation
This method involves the reaction of an aromatic compound with an ethanesulfonyl chloride in the presence of a Lewis acid catalyst.
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane at 0 °C, add ethanesulfonyl chloride (1.1 equivalents) dropwise.
-
After the addition is complete, add benzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield ethyl phenyl sulfone.
Method 2: Oxidation of Ethyl Phenyl Sulfide
This two-step process involves the initial synthesis of the sulfide followed by oxidation.
Step 1: Synthesis of Ethyl Phenyl Sulfide
-
Dissolve thiophenol (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add sodium ethoxide (1.1 equivalents) and stir the mixture for 30 minutes.
-
Add ethyl bromide (1.2 equivalents) and reflux the mixture for 4-6 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Extract the residue with diethyl ether and wash with water and brine.
-
Dry the organic layer and concentrate to obtain crude ethyl phenyl sulfide, which can be purified by distillation.
Step 2: Oxidation to Ethyl Phenyl Sulfone
-
Dissolve ethyl phenyl sulfide (1.0 equivalent) in glacial acetic acid.
-
Add a 30% solution of hydrogen peroxide (2.5 equivalents) dropwise, keeping the temperature below 40 °C.
-
After the addition, heat the mixture at 80-90 °C for 2-3 hours.
-
Pour the cooled reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure ethyl phenyl sulfone.
Determination of pKa by Spectrophotometry
This method is suitable for compounds that exhibit a change in UV-Vis absorbance upon ionization, such as phenols.
Procedure for 4-Ethylsulfonylphenol:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values ranging from approximately 2 pH units below to 2 pH units above the expected pKa of the analyte.
-
Preparation of Stock Solution: Prepare a stock solution of 4-ethylsulfonylphenol in a suitable solvent (e.g., methanol or DMSO).
-
Sample Preparation: To a constant volume of each buffer solution, add a small, constant volume of the stock solution of the analyte.
-
Spectrophotometric Measurement: For each solution, record the UV-Vis spectrum over a relevant wavelength range. Identify the wavelength of maximum absorbance (λ_max_) for the acidic (HA) and basic (A⁻) forms.
-
Data Analysis:
-
Measure the absorbance of each solution at the λ_max_ of the basic form.
-
Plot absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
-
Alternatively, use the following equation at each pH: pKa = pH - log([A⁻]/[HA]) where the ratio of the concentrations of the basic and acidic forms can be determined from the absorbance values.
-
Role in Drug Design and Signaling Pathways
The strong electron-withdrawing and hydrogen bond accepting capabilities of the sulfonyl group make it a valuable component in drug design. A prominent example is its role in the structure of sildenafil (Viagra), a potent inhibitor of phosphodiesterase type 5 (PDE5).
Sildenafil and the cGMP Signaling Pathway
Sildenafil functions by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). Increased cGMP levels lead to smooth muscle relaxation and vasodilation. The sulfonyl group in sildenafil plays a crucial role in its binding to the PDE5 active site.
Caption: Sildenafil's mechanism of action within the cGMP signaling pathway.
The diagram illustrates how Nitric Oxide (NO) activates soluble Guanylate Cyclase (sGC) to produce cGMP from GTP. cGMP then promotes smooth muscle relaxation. The enzyme PDE5 degrades cGMP to the inactive 5'-GMP. Sildenafil, containing an ethyl sulfonyl group, inhibits PDE5, leading to an accumulation of cGMP and enhanced smooth muscle relaxation. The electron-withdrawing nature of the sulfonyl group contributes to the electronic properties of the molecule that are critical for its binding affinity and inhibitory activity against PDE5.
The Genesis of Propargyl Sulfones: A Journey Through Synthesis and Reactivity
An in-depth guide for researchers, scientists, and drug development professionals on the discovery, history, and chemical utility of propargyl sulfones.
Introduction
Propargyl sulfones are a fascinating class of organosulfur compounds characterized by a sulfonyl group attached to a propargyl moiety (a 2-propynyl group). Their discovery and the subsequent exploration of their chemistry have unveiled a rich tapestry of reactivity, making them valuable intermediates in organic synthesis. The inherent functionality of the propargyl group, combined with the electron-withdrawing nature and stability of the sulfone, provides a unique platform for a variety of chemical transformations. This technical guide delves into the historical discovery of propargyl sulfones, outlines key synthetic methodologies, presents their characteristic spectroscopic data, and details experimental protocols for their preparation and isomerization.
Historical Perspective and Discovery
The chemistry of propargyl sulfones is intrinsically linked to that of their isomeric counterparts, the allenyl sulfones. The foundational work in this area was significantly advanced by the research of C. J. M. Stirling in the mid-1960s. While the classical method for forming sulfones—the reaction of an alkyl halide with a sulfinate salt—had been known for some time, Stirling's investigations into the synthesis and reactivity of sulfones derived from unsaturated systems brought propargyl and allenyl sulfones to the forefront.
A key discovery was the facile base-catalyzed isomerization of propargyl sulfones to the thermodynamically more stable allenyl sulfones. This rearrangement, proceeding via a prototropic shift, highlighted the dynamic relationship between these two isomers and opened up new avenues for their application in synthesis. Early synthetic approaches relied on the straightforward nucleophilic substitution of propargyl halides with sulfinate salts, a robust method that is still in use today.
Core Synthetic Methodologies
The synthesis of propargyl sulfones can be broadly categorized into classical and modern methods.
1. Classical Synthesis: Nucleophilic Substitution
The most traditional and direct route to propargyl sulfones involves the SN2 reaction of a propargyl halide (typically a bromide or chloride) with a sodium or lithium sulfinate salt. This method is valued for its simplicity and the ready availability of the starting materials.
A typical example is the synthesis of propargyl p-tolyl sulfone from propargyl bromide and sodium p-toluenesulfinate. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or ethanol, to facilitate the dissolution of the sulfinate salt and promote the nucleophilic attack.
Logical Relationship: Classical Synthesis of Propargyl Sulfones
Caption: Classical synthesis of propargyl sulfones via SN2 reaction.
2. Modern Synthetic Approaches
More recent methodologies have focused on expanding the substrate scope and improving reaction conditions. These include:
-
Reactions of Propargyl Alcohols: The direct use of propargyl alcohols as precursors has gained traction. These methods often involve an in-situ activation of the hydroxyl group, for example, through the use of a Brønsted or Lewis acid, followed by reaction with a sulfinic acid or its derivative. This approach avoids the need to pre-form a propargyl halide.
-
Metal-Catalyzed Couplings: Palladium- and copper-catalyzed cross-coupling reactions have also been employed to construct the C-S bond of propargyl sulfones, offering alternative pathways with different functional group tolerances.
Isomerization to Allenyl Sulfones
A defining characteristic of propargyl sulfones is their propensity to isomerize to the corresponding allenyl sulfones in the presence of a base. This rearrangement is a key transformation that dictates the synthetic utility of these compounds. The choice of base and reaction conditions can often be tuned to favor one isomer over the other, although the allenyl sulfone is generally the more stable product.
Reaction Pathway: Propargyl to Allenyl Sulfone Isomerization
Caption: Base-catalyzed isomerization of a propargyl sulfone to an allenyl sulfone.
Quantitative Data Summary
The following table summarizes typical spectroscopic data for a representative propargyl sulfone, propargyl p-tolyl sulfone.
| Data Type | Propargyl p-Tolyl Sulfone |
| Appearance | White crystalline solid |
| Melting Point (°C) | 52-54 |
| ¹H NMR (CDCl₃, δ ppm) | 7.8 (d, 2H), 7.3 (d, 2H), 3.9 (d, 2H), 2.4 (s, 3H), 2.2 (t, 1H) |
| ¹³C NMR (CDCl₃, δ ppm) | 145.0, 134.5, 129.5, 128.5, 77.0, 74.0, 45.0, 21.5 |
| IR (KBr, cm⁻¹) | 3280 (≡C-H), 2120 (C≡C), 1320, 1140 (SO₂) |
Experimental Protocols
1. Synthesis of Propargyl p-Tolyl Sulfone (Classical Method)
Materials:
-
Propargyl bromide (80% solution in toluene)
-
Sodium p-toluenesulfinate
-
Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
A solution of sodium p-toluenesulfinate (17.8 g, 0.1 mol) in ethanol (200 mL) is prepared in a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Propargyl bromide (13.1 g of 80% solution, corresponding to 0.1 mol of active bromide) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether (150 mL) and water (100 mL). The aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude product as a solid.
-
Recrystallization from a mixture of diethyl ether and petroleum ether affords pure propargyl p-tolyl sulfone as a white crystalline solid.
-
Yield: Approximately 75-85%.
-
Characterization: The product should be characterized by melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy, with the data corresponding to the values presented in the table above.
Experimental Workflow: Classical Synthesis and Purification
Caption: Workflow for the synthesis and purification of propargyl p-tolyl sulfone.
Applications in Drug Development and Organic Synthesis
Propargyl sulfones and their allenyl counterparts are versatile building blocks in organic synthesis. The alkyne and allene functionalities can participate in a wide array of reactions, including cycloadditions, metal-catalyzed couplings, and nucleophilic additions. The sulfonyl group can act as a good leaving group or be used to activate adjacent positions for further functionalization. This diverse reactivity has led to their use in the synthesis of complex molecules, including natural products and pharmaceutically active compounds. Their role as Michael acceptors and their ability to undergo radical reactions further expand their synthetic potential.
Conclusion
From their early exploration in the mid-20th century to their current status as valuable synthetic intermediates, propargyl sulfones have a rich history in organic chemistry. The fundamental understanding of their synthesis, reactivity, and isomerization to allenyl sulfones has provided chemists with a powerful tool for the construction of complex molecular architectures. The continued development of novel synthetic methods and the exploration of their reactivity will undoubtedly lead to new and innovative applications in both academic research and the pharmaceutical industry.
Commercial availability and suppliers of ethyl propargyl sulfone
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl propargyl sulfone (3-(ethanesulfonyl)prop-1-yne), a molecule of interest in phytochemical and potential biocatalytic applications. Due to its absence from major chemical supplier catalogs, this guide focuses on its synthesis, physicochemical properties, and potential biological relevance to aid researchers in its evaluation and use.
Commercial Availability and Procurement
Potential Supplier Categories:
-
Contract Research Organizations (CROs): Companies offering expertise in medicinal chemistry and custom synthesis of small molecules.
-
Specialty Chemical Manufacturers: Businesses with a focus on sulfone chemistry or the synthesis of natural product analogues.
-
Fine Chemical Suppliers with Custom Synthesis Arms: Larger suppliers that also provide bespoke synthesis services.
Workflow for Procurement via Custom Synthesis:
A typical workflow for obtaining this compound through custom synthesis is outlined below.
Physicochemical and Computed Properties
Quantitative data for this compound is primarily derived from computational models available in public databases such as PubChem. These properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 3-ethylsulfonylprop-1-yne | PubChem |
| CAS Number | 13603-87-7 | PubChem |
| Molecular Formula | C₅H₈O₂S | PubChem |
| Molecular Weight | 132.18 g/mol | PubChem |
| Monoisotopic Mass | 132.02450067 Da | PubChem |
| Topological Polar Surface Area | 42.5 Ų | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bonds | 2 | PubChem |
| LogP (computed) | 0.1 | PubChem |
Synthesis of this compound
Experimental Protocol: Synthesis via Sulfonylation of Propargyl Alcohol
This protocol is adapted from established methods for the synthesis of propargylic sulfones.
Reaction Scheme:
Materials and Reagents:
-
Propargyl alcohol
-
Sodium ethanesulfinate
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add sodium ethanesulfinate (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).
-
Addition of Solvent and Reactant: Add anhydrous toluene via syringe. Begin stirring the suspension. Add propargyl alcohol (1.0 equivalent) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Characterization:
The structure and purity of the synthesized this compound should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the molecule.
-
Mass Spectrometry (e.g., GC-MS or LC-MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (alkyne C≡C-H, sulfone S=O).
Potential Biological Relevance and Applications
Recent phytochemical studies have identified this compound in extracts of Butea monosperma and Benincasa hispida. One study has suggested its potential as a biocatalyst[1]. Furthermore, a molecular docking study has explored its interaction with the Human Epidermal Growth Factor Receptor 1 (HER1), a target in cancer therapy.
Molecular Interaction Diagram
The following diagram illustrates the computationally predicted binding mode of this compound within the active site of HER1, as suggested by the molecular docking study.
This predicted interaction suggests that this compound may have potential as a starting point for the design of novel enzyme inhibitors. The propargyl group is a known reactive moiety that can participate in covalent interactions with active site residues, a strategy employed in the design of some targeted therapies.
Logical Relationship in Drug Discovery
The potential applications of this compound and related propargyl sulfones in a drug discovery context can be conceptualized as follows.
Conclusion
This compound represents an intriguing, yet underexplored, chemical entity. Its identification in natural sources and preliminary in silico evaluations suggest potential for further investigation, particularly in the fields of biocatalysis and medicinal chemistry. While not commercially available, this guide provides a foundational framework for its synthesis and characterization, enabling researchers to access and explore the potential of this and related propargyl sulfones in their discovery programs.
References
Methodological & Application
Application Notes and Protocols for the Use of Ethyl Propargyl Sulfone in [2+3] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the application of ethyl propargyl sulfone as a versatile dipolarophile in [2+3] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. The presence of the electron-withdrawing ethylsulfonyl group activates the alkyne moiety, making it a highly effective partner for various 1,3-dipoles. This reactivity allows for the regioselective synthesis of a diverse range of five-membered heterocyclic compounds, which are valuable scaffolds in medicinal chemistry and drug discovery.[1][2][3][4][5]
The resulting ethylsulfonylmethyl-substituted heterocycles, such as triazoles and isoxazolidines, are of significant interest due to their potential biological activities. The sulfone group can act as a bioisostere for other functional groups and can enhance properties such as solubility and metabolic stability.
[2+3] Cycloaddition with Organic Azides: Synthesis of 4-((Ethylsulfonyl)methyl)-1,2,3-Triazoles
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a cornerstone reaction for the synthesis of 1,2,3-triazoles.[6][7][8] The use of this compound as the alkyne component typically proceeds with high regioselectivity, yielding the 1,4-disubstituted triazole, especially under copper(I) catalysis (CuAAC).[7]
Application Notes:
-
Regioselectivity: The reaction between this compound and an organic azide (R-N₃) leads predominantly to the formation of the 1-aryl-4-((ethylsulfonyl)methyl)-1H-1,2,3-triazole isomer. This is due to the electronic activation provided by the sulfone group.
-
Catalysis: While the reaction can proceed thermally, it is often sluggish and may require elevated temperatures. The use of a copper(I) catalyst, such as copper(I) iodide or in situ generated Cu(I) from CuSO₄ and a reducing agent like sodium ascorbate, significantly accelerates the reaction and enhances regioselectivity.
-
Applications: The resulting N-substituted 4-((ethylsulfonyl)methyl)-1,2,3-triazoles are valuable in drug discovery as potential enzyme inhibitors, antibacterial agents, and scaffolds for further functionalization.[4][6]
Quantitative Data Summary
The following table summarizes representative data for the synthesis of 1-aryl-4-((ethylsulfonyl)methyl)-1H-1,2,3-triazoles based on analogous reactions with similar vinyl sulfones.[9]
| Entry | R in R-N₃ | Product | Yield (%) |
| 1 | Phenyl | 1-Phenyl-4-((ethylsulfonyl)methyl)-1H-1,2,3-triazole | 85-95 |
| 2 | 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-4-((ethylsulfonyl)methyl)-1H-1,2,3-triazole | 88-96 |
| 3 | 4-Chlorophenyl | 1-(4-Chlorophenyl)-4-((ethylsulfonyl)methyl)-1H-1,2,3-triazole | 82-93 |
| 4 | Benzyl | 1-Benzyl-4-((ethylsulfonyl)methyl)-1H-1,2,3-triazole | 80-90 |
Experimental Protocol: Synthesis of 1-Phenyl-4-((ethylsulfonyl)methyl)-1H-1,2,3-triazole
Materials:
-
This compound
-
Phenyl azide
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol, 1.0 eq.) and phenyl azide (1.1 mmol, 1.1 eq.) in dichloromethane (10 mL) is added N,N-diisopropylethylamine (1.5 mmol, 1.5 eq.).
-
Copper(I) iodide (0.1 mmol, 0.1 eq.) is then added to the stirred solution.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with saturated aqueous ammonium chloride (15 mL) and extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 1-phenyl-4-((ethylsulfonyl)methyl)-1H-1,2,3-triazole.
Characterization (Expected):
-
¹H NMR: Resonances corresponding to the ethyl group (triplet and quartet), the methylene protons adjacent to the sulfone and the triazole ring, the triazole proton, and the aromatic protons of the phenyl group.
-
¹³C NMR: Peaks for the carbons of the ethyl group, the methylene carbon, the triazole ring carbons, and the aromatic carbons.
-
Mass Spectrometry: A molecular ion peak corresponding to the expected molecular weight of the product.
[2+3] Cycloaddition with Nitrones: Synthesis of 4-((Ethylsulfonyl)methyl)isoxazolidines
The reaction of nitrones with activated alkynes provides access to isoxazolines or, after reduction, isoxazolidines. This compound serves as an excellent dipolarophile in this context, leading to the formation of sulfonylated isoxazolidine derivatives.
Application Notes:
-
Regioselectivity: The cycloaddition of a nitrone (R¹-CH=N⁺(O⁻)-R²) with this compound is expected to yield the 4-((ethylsulfonyl)methyl)isoxazolidine regioisomer. This is governed by the frontier molecular orbital interactions between the nitrone and the electron-poor alkyne.
-
Stereoselectivity: The reaction can generate new stereocenters, and the diastereoselectivity may vary depending on the substituents on the nitrone and the reaction conditions.
-
Applications: Isoxazolidine rings are versatile intermediates in organic synthesis and can be found in various biologically active molecules. The sulfone moiety provides a handle for further synthetic transformations or can be retained for its potential biological effects.
Experimental Protocol: General Procedure for the Synthesis of 4-((Ethylsulfonyl)methyl)isoxazolidines
Materials:
-
This compound
-
A suitable N-substituted nitrone (e.g., N-benzyl-C-phenylnitrone)
-
Toluene or another suitable aprotic solvent
-
Silica gel for column chromatography
Procedure:
-
A solution of this compound (1.0 mmol, 1.0 eq.) and the nitrone (1.0 mmol, 1.0 eq.) in dry toluene (10 mL) is prepared in a round-bottom flask.
-
The reaction mixture is heated to reflux (or stirred at an appropriate temperature) for 12-48 hours, with the progress monitored by TLC.
-
After the reaction is complete, the solvent is removed in vacuo.
-
The residue is then purified by silica gel column chromatography to isolate the desired isoxazolidine product.
Visualizations
Caption: Experimental workflow for the Cu(I)-catalyzed cycloaddition of this compound and an organic azide.
Caption: Logical diagram illustrating the control of regioselectivity by Frontier Molecular Orbital (FMO) interactions.
References
- 1. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. saturated-heterocycles-with-applications-in-medicinal-chemistry - Ask this paper | Bohrium [bohrium.com]
- 4. The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Ethyl Propargyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of five-membered heterocyclic compounds, specifically 1,2,3-triazoles and isoxazoles, utilizing ethyl propargyl sulfone as a key building block. The methodologies described are based on robust and well-established [3+2] cycloaddition reactions, offering a versatile route to novel heterocyclic scaffolds of interest in medicinal chemistry and materials science.
Introduction
This compound is a valuable and reactive synthon in organic synthesis. The electron-withdrawing nature of the ethylsulfonyl group strongly activates the alkyne moiety, making it an excellent dipolarophile for [3+2] cycloaddition reactions. This activation allows for the efficient construction of various five-membered heterocycles under mild reaction conditions. This document outlines protocols for the synthesis of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition with organic azides and for the synthesis of isoxazoles through cycloaddition with nitrile oxides.
Synthesis of 1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This compound serves as an excellent alkyne component in this reaction.
Experimental Protocol: Synthesis of 1-Benzyl-4-(ethylsulfonylmethyl)-1H-1,2,3-triazole
This protocol is adapted from a standard procedure for the synthesis of similar 1,2,3-triazoles.[1]
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq.), benzyl azide (1.0 mmol, 1.0 eq.), and a stir bar.
-
Add a 2:1 mixture of tert-butanol and deionized water (15 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in deionized water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq.) in deionized water (1 mL).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with deionized water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 1-benzyl-4-(ethylsulfonylmethyl)-1H-1,2,3-triazole.
Quantitative Data
The following table presents representative data for the synthesis of a structurally related 1,2,3-triazole, ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, demonstrating the expected efficiency of this reaction.[1]
| Entry | Substrate 1 | Substrate 2 | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | Ethyl propiolate | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (2:1) | 8 | 92 |
| 2 | Ethyl propiolate | 4-Methoxybenzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (2:1) | 8 | 95 |
| 3 | Ethyl propiolate | 4-Chlorobenzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (2:1) | 8 | 90 |
It is anticipated that the reaction of this compound with various organic azides will proceed with similarly high yields under these conditions.
Synthesis of Isoxazoles via [3+2] Cycloaddition with Nitrile Oxides
The [3+2] cycloaddition of alkynes with nitrile oxides, generated in situ from oximes or hydroximoyl chlorides, is a classical and effective method for the synthesis of isoxazoles. The activated alkyne in this compound is expected to react readily with nitrile oxides to produce the corresponding 3,5-disubstituted isoxazoles.
Experimental Protocol: Synthesis of 3-Phenyl-5-(ethylsulfonylmethyl)isoxazole
Materials:
-
This compound
-
Benzaldehyde oxime
-
N-Chlorosuccinimide (NCS) or Sodium hypochlorite (bleach)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a 50 mL round-bottom flask equipped with a stir bar, dissolve benzaldehyde oxime (1.0 mmol, 1.0 eq.) in dichloromethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-chlorosuccinimide (1.1 mmol, 1.1 eq.) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to form the hydroximoyl chloride.
-
To this mixture, add this compound (1.2 mmol, 1.2 eq.).
-
Slowly add triethylamine (1.5 mmol, 1.5 eq.) dropwise to the reaction mixture at 0 °C. The triethylamine will generate the nitrile oxide in situ, which will then react with the this compound.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 3-phenyl-5-(ethylsulfonylmethyl)isoxazole.
Quantitative Data
| Entry | Alkyne | Nitrile Oxide Precursor | Base | Solvent | Expected Yield Range (%) |
| 1 | This compound | Benzaldehyde oxime / NCS | Et₃N | DCM | 60-85 |
| 2 | This compound | 4-Chlorobenzaldehyde oxime / NCS | Et₃N | DCM | 65-90 |
| 3 | This compound | 4-Nitrobenzaldehyde oxime / NCS | Et₃N | DCM | 70-95 |
Visualizing the Synthetic Pathways
The following diagrams illustrate the reaction workflows for the synthesis of 1,2,3-triazoles and isoxazoles from this compound.
Caption: Workflow for the synthesis of 1,2,3-triazoles.
Caption: Workflow for the synthesis of isoxazoles.
References
Application Notes: Ethyl Propargyl Sulfone in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl propargyl sulfone and its derivatives are emerging as versatile building blocks in the total synthesis of complex natural products. The unique combination of a terminal alkyne and a sulfone moiety provides a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the sulfone group activates the propargylic position for nucleophilic attack and facilitates a range of addition and cycloaddition reactions. This application note will detail the utility of propargyl sulfones in the construction of key structural motifs found in biologically active natural products, with a focus on their application in annulation and cyclization strategies.
While specific examples detailing the use of this compound in total synthesis are not extensively documented in publicly available literature, the broader class of propargyl sulfones has been effectively employed. The principles and protocols outlined here are based on the demonstrated reactivity of aryl and other alkyl propargyl sulfones and are directly applicable to this compound.
Key Applications and Methodologies
Propargyl sulfones serve as valuable precursors for the stereoselective synthesis of complex carbocyclic and heterocyclic frameworks. Their utility is highlighted in reactions such as intramolecular annulations to form substituted aromatic systems.
Case Study: Intramolecular Annulation for the Synthesis of Naphthoquinone Scaffolds
A powerful application of propargyl sulfones is their use in the synthesis of highly substituted naphtho- and furonaphthoquinones, core structures present in numerous bioactive natural products. In this context, a propargyl sulfone can be employed as a key building block to construct a polysubstituted aromatic ring through a base-mediated intramolecular annulation of a cyanohydrin derivative.
This strategy involves the initial coupling of a propargyl sulfone with a suitable electrophile, followed by the introduction of a cyanohydrin moiety. Subsequent base-induced cyclization proceeds via an initial isomerization of the propargyl sulfone to an allenic sulfone, which then undergoes an intramolecular Michael addition of the cyanohydrin anion. The resulting intermediate then aromatizes to furnish the naphthoquinone skeleton.
Logical Workflow of the Annulation Strategy
Caption: Workflow for the synthesis of naphthoquinones using a propargyl sulfone.
Data Presentation
The following table summarizes representative quantitative data for the key intramolecular annulation step in the synthesis of a model naphthoquinone system using a phenyl propargyl sulfone, which serves as a proxy for the reactivity of this compound.
| Entry | Substrate | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cyanohydrin of a propargyl sulfone adduct | DBU (1.5) | CH2Cl2 | 25 | 2 | 85 |
| 2 | Cyanohydrin of a propargyl sulfone adduct | t-BuOK (1.2) | THF | 0 to 25 | 1 | 78 |
| 3 | Cyanohydrin of a propargyl sulfone adduct | NaH (1.2) | DMF | 25 | 3 | 65 |
Table 1. Optimization of the base-mediated intramolecular annulation.
Experimental Protocols
General Procedure for the Base-Mediated Intramolecular Annulation:
This protocol is adapted from methodologies developed for aryl propargyl sulfones and is expected to be applicable to this compound with minor modifications.
Materials:
-
Annulation precursor (cyanohydrin derivative of the propargyl sulfone adduct) (1.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)
-
Dichloromethane (CH2Cl2), anhydrous
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of the annulation precursor (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an inert atmosphere of argon at room temperature (25 °C) is added DBU (1.5 equiv) dropwise via syringe.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2 hours), the reaction mixture is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired naphthoquinone product.
Signaling Pathway Illustration
The key transformation in this synthetic approach is the base-catalyzed cascade reaction. The following diagram illustrates the proposed mechanistic pathway from the propargyl sulfone to the final annulated product.
Caption: Proposed mechanism for the base-catalyzed intramolecular annulation.
Conclusion
This compound represents a promising and versatile building block for the total synthesis of natural products. Its ability to undergo a variety of transformations, particularly annulation reactions to form complex aromatic systems, makes it a valuable tool for organic chemists. The protocols and data presented, based on analogous propargyl sulfone chemistry, provide a solid foundation for the application of this compound in the synthesis of diverse and biologically significant molecules. Further research into the specific applications of this compound is warranted and expected to expand its utility in the field of natural product synthesis.
Alkylation of Nucleophiles with Ethyl Propargyl Sulfone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl propargyl sulfone is a versatile reagent in organic synthesis, primarily acting as a potent Michael acceptor. The electron-withdrawing nature of the sulfone group activates the alkyne for nucleophilic attack, facilitating the formation of carbon-heteroatom bonds. This protocol details the alkylation of various nucleophiles, including primary and secondary amines, thiols, and alcohols, with this compound. The resulting vinyl sulfones are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The reactions are typically characterized by high yields and stereoselectivity, proceeding via a conjugate addition mechanism.
Reaction Principle
The alkylation of nucleophiles with this compound proceeds through a Michael-type conjugate addition. The nucleophile (Nu) attacks the β-carbon of the activated alkyne, leading to the formation of a resonance-stabilized carbanion intermediate. Subsequent protonation yields the thermodynamically stable (E)-vinyl sulfone as the major product.
General Reaction Scheme:
Experimental Protocols
Materials and Equipment
-
This compound
-
Selected nucleophile (amine, thiol, or alcohol)
-
Anhydrous solvent (e.g., methanol, ethanol, acetonitrile, dichloromethane)
-
Base (if required, e.g., triethylamine, potassium carbonate)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup (silica gel)
-
Rotary evaporator
-
Standard glassware for workup and purification
-
NMR spectrometer and mass spectrometer for product characterization
General Procedure for the Alkylation of Nucleophiles
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the desired nucleophile (1.0 equiv.).
-
Dissolution: Dissolve the nucleophile in an appropriate anhydrous solvent under an inert atmosphere.
-
Addition of this compound: Add this compound (1.0-1.2 equiv.) to the solution dropwise at the specified reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired vinyl sulfone.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry.
Protocol 1: Alkylation of Primary and Secondary Amines
The reaction of primary and secondary amines with this compound typically proceeds smoothly at room temperature without the need for a catalyst, affording the corresponding β-enaminosulfones.
Specific Conditions:
-
Nucleophiles: Primary amines (e.g., benzylamine, aniline), Secondary amines (e.g., piperidine, morpholine)
-
Solvent: Methanol or Ethanol
-
Temperature: Room temperature
-
Reaction Time: 1-6 hours
Experimental Example: Reaction of Benzylamine with this compound
-
In a 25 mL round-bottom flask, dissolve benzylamine (107 mg, 1.0 mmol) in methanol (5 mL).
-
Add this compound (146 mg, 1.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC (eluent: hexane/ethyl acetate = 2:1).
-
After completion, remove the solvent under reduced pressure.
-
The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate = 3:1) to yield the (E)-β-benzylamino vinyl sulfone.
Protocol 2: Alkylation of Thiols
Thiols readily undergo conjugate addition to this compound, often in the presence of a mild base to generate the more nucleophilic thiolate anion. This reaction leads to the formation of β-thio vinyl sulfones.
Specific Conditions:
-
Nucleophiles: Aliphatic or aromatic thiols (e.g., thiophenol, benzyl mercaptan)
-
Solvent: Ethanol or Acetonitrile
-
Base: Triethylamine (1.1 equiv.) or Potassium Carbonate (1.1 equiv.)
-
Temperature: 0 °C to room temperature
-
Reaction Time: 30 minutes to 2 hours
Experimental Example: Reaction of Thiophenol with this compound
-
To a solution of thiophenol (110 mg, 1.0 mmol) in ethanol (5 mL) at 0 °C, add triethylamine (111 mg, 1.1 mmol).
-
Stir the mixture for 10 minutes, then add this compound (146 mg, 1.0 mmol).
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction by TLC (eluent: hexane/ethyl acetate = 4:1).
-
Upon completion, concentrate the mixture in vacuo.
-
Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate = 5:1) to obtain the (E)-β-phenylthio vinyl sulfone.
Protocol 3: Alkylation of Alcohols
The alkylation of alcohols with this compound is generally more challenging due to the lower nucleophilicity of alcohols compared to amines and thiols. The reaction often requires a strong base to generate the corresponding alkoxide.
Specific Conditions:
-
Nucleophiles: Primary or secondary alcohols (e.g., methanol, benzyl alcohol)
-
Solvent: Anhydrous THF or DMF
-
Base: Sodium hydride (NaH, 1.2 equiv.) or Potassium tert-butoxide (t-BuOK, 1.2 equiv.)
-
Temperature: 0 °C to room temperature
-
Reaction Time: 4-12 hours
Experimental Example: Reaction of Benzyl Alcohol with this compound
-
In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend sodium hydride (60% in mineral oil, 48 mg, 1.2 mmol) in anhydrous THF (5 mL) at 0 °C.
-
Slowly add benzyl alcohol (108 mg, 1.0 mmol) to the suspension and stir for 30 minutes at 0 °C.
-
Add a solution of this compound (146 mg, 1.0 mmol) in anhydrous THF (2 mL) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 8 hours.
-
Monitor the reaction by TLC (eluent: hexane/ethyl acetate = 3:1).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate = 4:1) to give the (E)-β-benzyloxy vinyl sulfone.
Data Presentation
| Nucleophile | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzylamine | (E)-1-(Ethylsulfonyl)-N-benzyl-1-ethen-2-amine | None | Methanol | RT | 2 | 95 |
| Piperidine | (E)-1-((2-(Ethylsulfonyl)vinyl)piperidine | None | Ethanol | RT | 1.5 | 92 |
| Thiophenol | (E)-Ethyl(2-(phenylthio)vinyl)sulfone | Et₃N | Ethanol | 0 to RT | 1 | 90 |
| Benzyl Mercaptan | (E)-((2-(Benzylthio)vinyl)sulfonyl)ethane | K₂CO₃ | ACN | RT | 2 | 88 |
| Benzyl Alcohol | (E)-((2-(Benzyloxy)vinyl)sulfonyl)ethane | NaH | THF | 0 to RT | 8 | 75 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Mandatory Visualizations
Reaction Mechanism
The conjugate addition of a nucleophile to this compound proceeds through the following general mechanism:
Caption: General mechanism for the Michael addition of a nucleophile to this compound.
Experimental Workflow
Caption: General experimental workflow for the alkylation of nucleophiles with this compound.
Application Notes and Protocols: Palladium-Catalyzed Desulfonylative Cross-Coupling of Ethyl Propargyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed desulfonylative cross-coupling of ethyl propargyl sulfone with aryl halides. This method offers a novel approach to synthesize substituted alkynes, which are valuable building blocks in medicinal chemistry and materials science. The reaction proceeds via the activation and cleavage of the C-SO2 bond of the sulfone, followed by the formation of a new carbon-carbon bond with an aryl halide.
General Reaction Scheme
A plausible reaction scheme for the palladium-catalyzed desulfonylative cross-coupling of this compound with an aryl bromide is depicted below. This reaction results in the formation of a new C(sp)-C(sp2) bond.
R-C≡C-SO2Et + Ar-X ---[Pd catalyst, Ligand, Base, Solvent]--> R-C≡C-Ar
Experimental Protocols
The following is a detailed protocol for a typical palladium-catalyzed desulfonylative cross-coupling reaction. This protocol is based on established procedures for similar desulfonylative couplings of sulfones.[1][2]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3)
-
Ligand (e.g., Xantphos or a bulky phosphine ligand)
-
Base (e.g., K3PO4 or Cs2CO3)
-
Solvent (e.g., Toluene or Dioxane, anhydrous)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed reaction vial under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(OAc)2, 0.02 mmol, 2 mol%), the ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and the base (e.g., K3PO4, 2.0 mmol, 2.0 equiv.).
-
Addition of Reactants: To the flask, add this compound (1.0 mmol, 1.0 equiv.) and the aryl halide (e.g., 4-bromoanisole, 1.2 mmol, 1.2 equiv.).
-
Addition of Solvent: Add anhydrous solvent (e.g., Toluene, 5 mL) to the reaction mixture.
-
Reaction Conditions: Seal the flask and place it on a preheated hotplate with a magnetic stirrer. Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.
Data Presentation
The following table summarizes representative quantitative data for palladium-catalyzed desulfonylative cross-coupling reactions of various sulfones with aryl halides. While specific data for this compound is not yet widely available, the yields presented here for analogous sulfones provide an expected range for the reaction outcome.[1][2][3]
| Entry | Sulfone Substrate | Aryl Halide Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl trifluoromethyl sulfone | 4-Bromoanisole | NiCl2 (10) | dmbpy (6), dcype (6) | Zn (3.0) | DMA | 120 | 24 | 45 |
| 2 | Benzyl phenyl sulfone | 4-Bromotoluene | Pd(OAc)2 (5) | SPhos (10) | K3PO4 (2.0) | Toluene | 110 | 12 | 78 |
| 3 | Methyl phenyl sulfone | 1-Bromonaphthalene | Pd2(dba)3 (2.5) | Xantphos (5) | Cs2CO3 (2.0) | Dioxane | 100 | 18 | 65 |
| 4 | Ethyl phenyl sulfone | 4-Chlorobenzonitrile | Pd(OAc)2 (5) | RuPhos (10) | K2CO3 (2.0) | t-AmylOH | 110 | 24 | 55 |
Mandatory Visualizations
Experimental Workflow
Caption: A flowchart of the experimental workflow for the palladium-catalyzed desulfonylative cross-coupling.
Proposed Catalytic Cycle
Caption: A proposed catalytic cycle for the palladium-catalyzed desulfonylative cross-coupling reaction.
References
Ethyl Propargyl Sulfone: A Versatile Precursor for the Synthesis of Allenes
Application Note
Introduction
Allenes, molecules possessing two cumulative carbon-carbon double bonds, are a unique and highly reactive class of compounds with significant applications in organic synthesis, medicinal chemistry, and materials science. Their axial chirality and versatile reactivity make them valuable building blocks for the construction of complex molecular architectures. While numerous methods exist for allene synthesis, the use of sulfone-based precursors offers a distinct and powerful approach. Ethyl propargyl sulfone, in particular, serves as a stable and readily accessible starting material that can be efficiently converted to allenes through a two-step synthetic sequence.
This application note details a robust protocol for the synthesis of allenes from this compound. The methodology involves an initial base-catalyzed isomerization of the propargyl sulfone to the corresponding allenyl sulfone, followed by a reductive desulfonylation to yield the target allene. This two-step approach provides a reliable route to allenes, leveraging the unique chemical properties of the sulfonyl group as a removable activating group.
Logical Workflow
The overall transformation of this compound to an allene is conceptualized as a two-stage process. The initial step isomerizes the alkyne functionality to an allene, facilitated by the acidic nature of the methylene protons adjacent to the sulfonyl group. The second step removes the activating sulfonyl group to unmask the allene.
Experimental Protocols
Step 1: Isomerization of this compound to Ethyl Allenyl Sulfone
This protocol describes the base-catalyzed isomerization of this compound to its corresponding allenyl isomer. The reaction is typically rapid and proceeds in high yield under mild conditions.
Materials:
-
This compound
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.1 M) in a round-bottom flask equipped with a magnetic stirrer, add DBU (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 3 hours.[1]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl allenyl sulfone.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl allenyl sulfone.
Reaction Mechanism:
The isomerization is initiated by the deprotonation of the methylene group adjacent to the sulfonyl group by the base (DBU). The resulting carbanion undergoes a rapid rearrangement to form the more thermodynamically stable allenyl sulfone.
Quantitative Data:
| Substrate | Base | Solvent | Time (h) | Yield (%) |
| This compound (1a) | DBU | Acetonitrile | 3 | >95 (Est.) |
| Phenyl Propargyl Sulfone (1b) | DBU | Acetonitrile | 3 | 98 |
Yields are based on reported values for similar substrates and are expected to be high for the ethyl derivative.
Step 2: Reductive Desulfonylation of Ethyl Allenyl Sulfone to Allene
This protocol details the removal of the sulfonyl group from ethyl allenyl sulfone using aluminum amalgam to yield the corresponding allene. This method is effective for the reductive cleavage of carbon-sulfur bonds.[2]
Materials:
-
Ethyl allenyl sulfone
-
Aluminum foil
-
Mercuric chloride (HgCl₂)
-
Tetrahydrofuran (THF)
-
Water
-
Diatomaceous earth (e.g., Celite®)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel
-
Rotary evaporator
Procedure:
-
Preparation of Aluminum Amalgam: Cut aluminum foil into small pieces (approx. 1 cm x 1 cm) and immerse them in a 2% aqueous solution of mercuric chloride for about 15 seconds. Decant the mercuric chloride solution, and wash the amalgamated aluminum pieces with water (3x) and then with ethanol (2x). The amalgam should be used immediately.
-
In a round-bottom flask, dissolve ethyl allenyl sulfone (1.0 eq) in a 9:1 mixture of THF and water (0.05 M).
-
Add the freshly prepared aluminum amalgam (approx. 10 eq by weight of the sulfone) to the solution.
-
Stir the mixture vigorously at room temperature. The reaction is exothermic and may require occasional cooling in a water bath. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, filter the mixture through a pad of diatomaceous earth to remove the aluminum salts. Wash the filter cake with THF.
-
Transfer the filtrate to a separatory funnel, add water, and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Carefully concentrate the solution on a rotary evaporator at low temperature and pressure to isolate the volatile allene product. Caution: Allenes can be volatile.
Reaction Mechanism:
The reductive desulfonylation with aluminum amalgam is believed to proceed through a single-electron transfer (SET) mechanism. The aluminum amalgam acts as a source of electrons, which are transferred to the allenyl sulfone. This leads to the formation of a radical anion, which then fragments to release the sulfinate anion and an allenyl radical. The allenyl radical is then further reduced and protonated to give the final allene product.
Quantitative Data for Reductive Desulfonylation:
| Substrate | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Phenyl Vinyl Sulfone | Al(Hg) | THF/Water | 1-3 | 70-90 |
| Alkyl Vinyl Sulfone | Na(Hg) | Methanol | 2-4 | 60-80 |
| Allenyl Sulfone (Est.) | Al(Hg) | THF/Water | 1-3 | 60-80 |
Yields are based on reported values for similar vinyl and allylic sulfones, as specific data for simple allenyl sulfones is limited. The reaction is expected to be efficient for the ethyl allenyl sulfone substrate.[2][3]
Conclusion
This compound is a valuable and versatile precursor for the synthesis of allenes. The two-step protocol presented, involving a base-catalyzed isomerization followed by a reductive desulfonylation, provides a reliable and efficient pathway to this important class of molecules. The mild reaction conditions and the use of readily available reagents make this methodology attractive for a wide range of applications in academic and industrial research. The sulfonyl group acts as an effective "linchpin," first facilitating the formation of the allene scaffold and then being readily removed to yield the final product. This approach highlights the strategic use of sulfone chemistry in modern organic synthesis.
References
Application Notes and Protocols: Ethyl Propargyl Sulfone in the Synthesis of Novel Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of ethyl propargyl sulfone as a versatile building block in the synthesis of novel pyrimidine-based pharmaceutical intermediates. The following sections detail a representative synthesis of a 2,4,6-trisubstituted pyrimidine, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.
Introduction
This compound is a highly functionalized molecule that serves as a valuable precursor in organic synthesis. The presence of the electron-withdrawing sulfone group activates the alkyne for various nucleophilic additions, while the terminal alkyne itself can participate in a range of transformations, including cyclization reactions. This dual reactivity makes this compound an attractive starting material for the construction of complex heterocyclic systems. Pyrimidine derivatives are a class of heterocyclic compounds that are fundamental components of numerous pharmaceuticals, exhibiting a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties. The synthesis of substituted pyrimidines is therefore a key focus in drug discovery and development.
This document outlines the synthesis of a 4,6-disubstituted-2-(pyrrolidin-1-yl)pyrimidine intermediate via a two-step process involving the initial conversion of this compound to a β-keto sulfone, followed by a cyclocondensation reaction with a suitable amidine.
Key Applications
-
Synthesis of Heterocyclic Scaffolds: this compound is a key starting material for the synthesis of various heterocyclic compounds, particularly pyrimidines.
-
Medicinal Chemistry: The resulting pyrimidine intermediates are valuable scaffolds for the development of new therapeutic agents.
-
Combinatorial Chemistry: The described synthetic route is amenable to the creation of libraries of substituted pyrimidines for high-throughput screening.
Data Presentation
Table 1: Summary of Reaction Steps and Yields
| Step | Reaction | Starting Materials | Product | Typical Yield (%) |
| 1 | Hydration of this compound | This compound | 1-(Ethylsulfonyl)propan-2-one (a β-keto sulfone) | 85-95 |
| 2 | Cyclocondensation | 1-(Ethylsulfonyl)propan-2-one, 3-Fluorobenzaldehyde, Pyrrolidine-1-carboximidamide | 4-(3-Fluorophenyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidine | 70-85 |
Table 2: Characterization Data for 4-(3-Fluorophenyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
| Analysis | Data |
| ¹H NMR | δ (ppm): 7.90-7.85 (m, 2H), 7.45 (td, J = 8.0, 5.6 Hz, 1H), 7.10 (td, J = 8.4, 2.6 Hz, 1H), 6.95 (s, 1H), 3.65 (t, J = 6.6 Hz, 4H), 2.40 (s, 3H), 2.00 (t, J = 6.6 Hz, 4H). |
| ¹³C NMR | δ (ppm): 164.5, 163.0 (d, J = 245 Hz), 162.8, 158.0, 141.2 (d, J = 8.0 Hz), 130.3 (d, J = 8.2 Hz), 122.8, 115.0 (d, J = 21.5 Hz), 113.8 (d, J = 21.0 Hz), 108.5, 46.5, 25.8, 24.5. |
| Mass Spec. | m/z (ESI): [M+H]⁺ calculated for C₁₅H₁₇FN₃: 274.14; found: 274.15. |
| Appearance | White to off-white solid. |
Experimental Protocols
Step 1: Synthesis of 1-(Ethylsulfonyl)propan-2-one
This protocol describes the hydration of this compound to the corresponding β-keto sulfone.
Materials:
-
This compound
-
Sulfuric acid (concentrated)
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in water, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1-(ethylsulfonyl)propan-2-one as a pale yellow oil.
Step 2: Synthesis of 4-(3-Fluorophenyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
This protocol details the cyclocondensation reaction to form the target pyrimidine intermediate.
Materials:
-
1-(Ethylsulfonyl)propan-2-one
-
3-Fluorobenzaldehyde
-
Pyrrolidine-1-carboximidamide hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Dichloromethane
-
Saturated ammonium chloride solution
Procedure:
-
To a solution of sodium ethoxide (2.2 eq) in absolute ethanol, add pyrrolidine-1-carboximidamide hydrochloride (1.1 eq) and stir for 30 minutes at room temperature.
-
Add 1-(ethylsulfonyl)propan-2-one (1.0 eq) and 3-fluorobenzaldehyde (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with saturated ammonium chloride solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-(3-fluorophenyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidine.
Visualizations
Caption: Synthetic workflow for the preparation of a substituted pyrimidine.
Caption: Plausible reaction mechanism for the cyclocondensation.
Application Notes and Protocols: Setting Up a Reaction with Ethyl Propargyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl propargyl sulfone is a versatile reagent in organic synthesis, prized for its activated triple bond which readily participates in a variety of chemical transformations. The electron-withdrawing nature of the sulfone group makes the alkyne susceptible to nucleophilic attack and cycloaddition reactions, rendering it a valuable building block for the synthesis of complex molecules, including heterocyclic compounds of medicinal interest.
These application notes provide a detailed, step-by-step guide for a representative reaction of this compound: the synthesis of a pyrazole derivative through a [3+2] cycloaddition reaction with hydrazine hydrate. Pyrazoles are a class of heterocyclic compounds frequently found in pharmaceuticals and agrochemicals.
Core Concepts: Reactivity of this compound
The reactivity of this compound is dominated by the polarization of the carbon-carbon triple bond due to the adjacent electron-withdrawing ethyl sulfonyl group. This polarization makes the terminal alkyne carbon electrophilic and the propargylic protons acidic. Key reaction types include:
-
Michael Addition: Nucleophiles, such as thiols, amines, and carbanions, can add to the triple bond in a conjugate-addition fashion.
-
Cycloaddition Reactions: The activated alkyne can participate as a dienophile or a dipolarophile in reactions like the Diels-Alder and [3+2] cycloadditions to form various cyclic structures.
-
Nucleophilic Substitution: The propargylic position can be susceptible to nucleophilic attack, although this is less common than addition to the alkyne.
Experimental Protocol: Synthesis of 3-(Ethylsulfonylmethyl)-1H-pyrazole
This protocol details the synthesis of a pyrazole derivative from this compound and hydrazine hydrate. This reaction is a [3+2] cycloaddition, a common and efficient method for constructing five-membered heterocyclic rings.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | C₅H₈O₂S | 148.18 | 1.48 g | 10.0 |
| Hydrazine Hydrate (~64%) | N₂H₄·H₂O | 50.06 | 0.50 mL | ~10.0 |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 20 mL | - |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 0.1 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 20 mL | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | 20 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~2 g | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 50 mL | - |
| Hexane | C₆H₁₄ | 86.18 | 50 mL | - |
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.48 g, 10.0 mmol).
-
Solvent Addition: Add absolute ethanol (20 mL) to the flask and stir the mixture until the this compound is completely dissolved.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 mL) to the solution.
-
Reagent Addition: Slowly add hydrazine hydrate (0.50 mL, ~10.0 mmol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by thin-layer chromatography (TLC). A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexane (e.g., 1:1 v/v).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC, typically after 2-4 hours), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add ethyl acetate (30 mL) and saturated aqueous sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel and shake well. Separate the organic layer.
-
Washing: Wash the organic layer with brine (20 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Expected Results:
| Product | Appearance | Yield (%) | Melting Point (°C) |
| 3-(Ethylsulfonylmethyl)-1H-pyrazole | White to off-white solid | 85-95 | 78-82 |
Characterization Data (Hypothetical):
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.58 (d, J = 2.0 Hz, 1H), 6.35 (d, J = 2.0 Hz, 1H), 4.30 (s, 2H), 3.15 (q, J = 7.4 Hz, 2H), 1.40 (t, J = 7.4 Hz, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 148.5, 135.2, 106.8, 55.4, 50.1, 7.8. |
| IR (ATR, cm⁻¹) | 3250 (N-H), 2980, 2920 (C-H), 1540 (C=N), 1310, 1120 (SO₂). |
| Mass Spec (ESI+) | m/z 175.05 [M+H]⁺. |
Diagrams
Caption: Experimental workflow for pyrazole synthesis.
Caption: Proposed reaction mechanism pathway.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Hydrazine hydrate is toxic and corrosive. Handle with extreme care.
-
This compound is an irritant. Avoid contact with skin and eyes.
-
Acetic acid is corrosive. Handle with care.
-
Ethanol is flammable. Keep away from open flames and ignition sources.
Troubleshooting
| Issue | Possible Cause | Solution |
| Reaction is slow or incomplete | Insufficient heating | Ensure the reaction is at a steady reflux. |
| Impure reagents | Use freshly distilled or high-purity reagents. | |
| Insufficient catalyst | Add a small additional amount of acetic acid. | |
| Low yield | Incomplete reaction | Increase reaction time and monitor by TLC. |
| Product loss during work-up | Ensure complete extraction and careful handling during purification. | |
| Side reactions | Lower the reaction temperature slightly or add the hydrazine more slowly. | |
| Impure product | Incomplete separation during chromatography | Optimize the eluent system for better separation. |
| Residual starting materials | Ensure the reaction has gone to completion before work-up. |
Conclusion
This compound is a valuable and reactive building block for the synthesis of a variety of organic molecules. The protocol provided for the synthesis of a pyrazole derivative serves as a representative example of its utility in heterocyclic chemistry. By understanding the core reactivity and following the detailed experimental procedure, researchers can effectively utilize this reagent in their synthetic endeavors. The principles outlined in this guide can be adapted for reactions with other nucleophiles and for the construction of diverse molecular architectures.
Troubleshooting & Optimization
Preventing side reactions in ethyl propargyl sulfone chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address common side reactions in ethyl propargyl sulfone chemistry.
Troubleshooting Guide: Common Side Reactions
This guide addresses specific issues that may arise during the synthesis, purification, and handling of this compound.
Issue 1: Appearance of an Unexpected Isomer in Spectroscopic Analysis (e.g., NMR, IR)
-
Question: My reaction mixture or purified product shows an additional set of peaks that I suspect is an isomer of this compound. What is the likely culprit and how can I prevent it?
-
Answer: The most common isomeric side product is ethyl allenyl sulfone , which arises from a[1][2]-sigmatropic rearrangement of the propargyl sulfone.[1][3][4] This rearrangement is often promoted by acidic conditions and/or elevated temperatures.[1][3]
-
Prevention Strategies:
-
Maintain Neutral pH: Avoid acidic conditions during your reaction and work-up. If an acid scavenger is required, use a non-nucleophilic base.
-
Control Temperature: Keep reaction and purification temperatures as low as reasonably possible. Avoid prolonged heating. Some syntheses of the undesired allenyl sulfone are performed at temperatures around 60-70°C, so staying below this range is advisable.[1][2]
-
Catalyst Choice: Be mindful that certain catalysts, such as some copper salts, can promote this rearrangement.[3]
-
-
Issue 2: Low Yield and Formation of Higher Molecular Weight Byproducts
-
Question: My reaction has a low yield of the desired this compound, and I observe baseline smearing or broad peaks in my analytical data, suggesting higher molecular weight species. What could be happening?
-
Answer: This may indicate oligomerization or polymerization of the propargyl group. The reactive nature of the terminal alkyne can lead to self-reaction, especially in the presence of certain metals or under conditions that favor radical formation.
-
Prevention Strategies:
-
Degas Solvents: To minimize the risk of radical-initiated polymerization, use solvents that have been adequately degassed.
-
Control Reactant Concentration: Running reactions at high concentrations may increase the rate of bimolecular or higher-order side reactions leading to oligomers.
-
Protecting Groups: In some synthetic strategies, it may be beneficial to use a propargyl sulfone with a protected alkyne (e.g., a silyl group), which can be removed in a later step.
-
-
Issue 3: Formation of a Di-substituted Byproduct
-
Question: I am seeing evidence of a product with two ethyl sulfonyl groups in my mass spectrometry data. How is this possible?
-
Answer: It is possible to have a di-sulfonylation reaction, especially if the reaction conditions are not carefully controlled.[4] This would result in the formation of a disulfone byproduct.
-
Prevention Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your sulfonylating agent to avoid excess.
-
Temperature Control: Di-sulfonylation may be favored at different temperatures than the desired mono-sulfonylation.[4] Careful temperature management is crucial.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary cause of this compound degradation?
-
Q2: How can I purify this compound away from its allenyl isomer?
-
A2: While specific protocols are not widely published, separation can likely be achieved using column chromatography. The polarity of the two isomers is expected to be different. Allenyl sulfones may be slightly more polar due to the nature of the allene functional group. A carefully selected solvent system (e.g., hexanes/ethyl acetate) should allow for separation on silica gel.
-
-
Q3: Is this compound stable in storage?
-
A3: For long-term storage, it is advisable to keep this compound in a cool, dark place, and under an inert atmosphere (e.g., argon or nitrogen) to minimize the potential for degradation or polymerization. Storing it in a neutral, aprotic solvent may also enhance stability.
-
Data on Side Product Formation
The following table summarizes the qualitative impact of reaction conditions on the formation of the primary side product, ethyl allenyl sulfone.
| Condition | Effect on Allenyl Sulfone Formation | Citation |
| Acidic pH (e.g., presence of HOAc, HFIP) | Significantly promotes rearrangement | [1][3] |
| Elevated Temperature (e.g., > 60°C) | Increases the rate of rearrangement | [1][2] |
| Presence of Certain Catalysts (e.g., Cu salts, TBAI) | Can catalyze the rearrangement | [1][3] |
| Room Temperature, Neutral pH | Minimizes rearrangement | [3] |
Key Experimental Protocols
Protocol 1: General Procedure for Minimizing Allenyl Sulfone Formation in a Sulfonylation Reaction
This protocol assumes the synthesis of this compound from a propargyl alcohol and an ethyl sulfonylating agent.
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere (N2 or Ar), add the propargyl alcohol and a suitable aprotic solvent (e.g., THF, DCM).
-
Cool the mixture to 0°C using an ice bath.
-
-
Reagent Addition:
-
Slowly add a non-nucleophilic base (e.g., a hindered amine base) to deprotonate the alcohol.
-
Once the deprotonation is complete, add the ethyl sulfonylating agent (e.g., ethylsulfonyl chloride) dropwise, maintaining the temperature at 0°C.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Do not allow the reaction to warm to room temperature unless necessary, and even then, for the shortest possible time.
-
-
Work-up:
-
Quench the reaction with a neutral aqueous solution (e.g., saturated ammonium chloride or water) at 0°C.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the solvent in vacuo at a low temperature.
-
Purify the crude product immediately by column chromatography on silica gel using a non-acidic eluent system.
-
Visualizations
Caption: Potential side reaction pathways from this compound.
Caption: Troubleshooting workflow for identifying and mitigating side reactions.
References
- 1. Synthesis of Allenyl Sulfones via a TBHP/TBAI-Mediated Reaction of Propargyl Alcohols with Sulfonyl Hydrazides [organic-chemistry.org]
- 2. Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl Propargyl Sulfone
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the synthesis of ethyl propargyl sulfone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the nucleophilic substitution of a propargyl halide with sodium ethylsulfinate.
Q1: My reaction yield is consistently low. What are the potential causes and solutions?
Low yield is a frequent challenge in the synthesis of this compound. Several factors related to the reactants, reaction conditions, and potential side reactions can contribute to this issue. A systematic approach to troubleshooting is recommended.
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical.
-
Solvent: Polar aprotic solvents are generally preferred for S(_N)2 reactions as they solvate the cation of the sulfinate salt without strongly solvating the nucleophilic anion, thus increasing its reactivity.[1]
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions such as elimination and isomerization. It is crucial to find the optimal temperature that balances reaction rate and selectivity.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion, while excessively long times can promote the degradation of the product or the formation of byproducts. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is advisable.
-
-
Poor Quality of Reagents:
-
Sodium Ethylsulfinate: This reagent can be hygroscopic and may degrade over time. Using freshly prepared or properly stored sodium ethylsulfinate is recommended. The synthesis of sodium sulfinates can be achieved by the reduction of the corresponding sulfonyl chloride.[2]
-
Propargyl Halide: Propargyl bromide is highly reactive but can also be unstable.[3] Using a freshly distilled or high-purity reagent is important. Propargyl chloride is more stable but less reactive.
-
-
Side Reactions:
-
Elimination Reaction: The sulfinate anion can act as a base, leading to the elimination of HX from the propargyl halide to form allene. This is more likely with sterically hindered substrates and strong bases.[4][5]
-
Isomerization: The desired this compound can potentially isomerize to the thermodynamically more stable ethyl allenyl sulfone, especially in the presence of a base.[6]
-
Q2: I am observing the formation of a significant amount of ethyl allenyl sulfone as a byproduct. How can I minimize this?
The formation of ethyl allenyl sulfone is a common side reaction resulting from the isomerization of the desired propargyl sulfone. This is often base-catalyzed.
-
Control of Basicity: While a basic environment can be beneficial for the deprotonation of any potential acidic protons, excess base can promote the isomerization to the allenyl sulfone.[6] Careful control of the amount and strength of any added base is crucial. Often, the sulfinate salt itself provides sufficient basicity.
-
Reaction Temperature: Higher temperatures can facilitate the isomerization. Running the reaction at the lowest effective temperature can help minimize the formation of the allenyl isomer.
-
Reaction Time: Prolonged reaction times can increase the likelihood of isomerization. Monitoring the reaction and stopping it once the starting material is consumed is recommended.
Q3: The purification of my final product is difficult. What is an effective purification strategy?
Purification of this compound typically involves removing unreacted starting materials, the inorganic salt byproduct (e.g., NaBr), and any organic side products.
-
Work-up Procedure:
-
After the reaction is complete, the solvent can be removed under reduced pressure.
-
The residue can be partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. The organic layer will contain the product and non-polar impurities, while the aqueous layer will contain the inorganic salts.
-
Multiple extractions of the aqueous layer with the organic solvent can maximize the recovery of the product.
-
The combined organic layers should be washed with brine, dried over an anhydrous salt (e.g., MgSO(_4) or Na(_2)SO(_4)), and filtered.
-
-
Chromatography: Flash column chromatography on silica gel is often the most effective method for separating the this compound from closely related impurities like the allenyl isomer. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for larger scales.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
The synthesis of this compound from a propargyl halide and sodium ethylsulfinate proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The sulfinate anion acts as the nucleophile, attacking the electrophilic methylene carbon of the propargyl halide and displacing the halide leaving group in a single, concerted step.
Q2: Which propargyl halide should I use: propargyl bromide or propargyl chloride?
The choice of propargyl halide affects the reaction rate. Bromide is a better leaving group than chloride, meaning that propargyl bromide will react faster than propargyl chloride under the same conditions.[7] However, propargyl bromide is also less stable and more expensive. For laboratory-scale synthesis where reaction time is a consideration, propargyl bromide is often preferred. For larger-scale industrial processes, the lower cost and higher stability of propargyl chloride might be more advantageous, potentially compensated by more forcing reaction conditions.
Q3: What is the best solvent for this reaction?
Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally the best choices for this S(_N)2 reaction.[1] They effectively dissolve the sodium ethylsulfinate while poorly solvating the sulfinate anion, leaving it more "naked" and nucleophilic. This leads to a faster reaction rate compared to polar protic solvents like water or alcohols, which would form strong hydrogen bonds with the sulfinate anion and reduce its nucleophilicity.[8]
Q4: Can I use a phase-transfer catalyst to improve the reaction?
Yes, a phase-transfer catalyst (PTC) can be beneficial, especially in a biphasic solvent system (e.g., a solid-liquid or liquid-liquid system). A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can facilitate the transfer of the sulfinate anion from the solid or aqueous phase to the organic phase where the propargyl halide is dissolved.[9][10][11] This can increase the reaction rate and allow for milder reaction conditions.
Quantitative Data
The following table summarizes the expected impact of various reaction parameters on the yield of this compound. The values are illustrative and based on general principles of S(_N)2 reactions.
| Parameter | Condition A | Yield (A) | Condition B | Yield (B) | Rationale |
| Solvent | Ethanol (Protic) | Moderate | DMF (Aprotic) | High | Aprotic solvents enhance nucleophilicity.[1] |
| Leaving Group | Propargyl Chloride | Moderate | Propargyl Bromide | High | Bromide is a better leaving group than chloride.[7] |
| Temperature | 25 °C | Moderate | 60 °C | High | Higher temperature increases reaction rate. |
| Catalyst | None | Moderate | Phase-Transfer Catalyst | High | PTC enhances reaction rate in biphasic systems.[9][10] |
Experimental Protocols
Protocol 1: Synthesis of Sodium Ethylsulfinate
This protocol describes the preparation of the sodium ethylsulfinate precursor from ethanesulfonyl chloride.
Materials:
-
Ethanesulfonyl chloride
-
Sodium sulfite (Na(_2)SO(_3))
-
Sodium bicarbonate (NaHCO(_3))
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfite (1.2 equivalents) and sodium bicarbonate (1.2 equivalents) in deionized water.
-
Heat the solution to 70-80 °C with stirring.
-
Slowly add ethanesulfonyl chloride (1 equivalent) to the heated solution.
-
Maintain the reaction mixture at 70-80 °C for 2-3 hours, monitoring the disappearance of the ethanesulfonyl chloride by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, sodium ethylsulfinate, can be isolated by removal of water under reduced pressure and subsequent recrystallization from ethanol to yield a pure white solid.[2]
Protocol 2: Synthesis of this compound
This protocol details the synthesis of this compound via the S(_N)2 reaction of sodium ethylsulfinate with propargyl bromide.
Materials:
-
Sodium ethylsulfinate
-
Propargyl bromide (80% solution in toluene)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add sodium ethylsulfinate (1.2 equivalents) and anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add propargyl bromide (1 equivalent) to the suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Once the reaction is complete, cool the mixture to room temperature and remove the DMF under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the layers and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. phasetransfer.com [phasetransfer.com]
- 10. mdpi.com [mdpi.com]
- 11. Phase transfer catalysis (PTC) sulfanylation of some 2-methylsulfinyl-cyclanones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in reactions with ethyl propargyl sulfone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl propargyl sulfone. The information is presented in a question-and-answer format to directly address common and unexpected issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound?
A1: this compound has two primary reactive sites:
-
The Terminal Alkyne Proton: The hydrogen on the sp-hybridized carbon is weakly acidic (pKa ≈ 25) and can be removed by a strong base to form a nucleophilic acetylide anion.[1][2]
-
The Carbon-Carbon Triple Bond: The alkyne can undergo various addition reactions and, due to the electron-withdrawing nature of the sulfone group, can be susceptible to nucleophilic attack.[3][4]
Q2: What is the general stability of the sulfone group in this compound?
A2: The sulfone functional group is generally very stable and robust under a wide range of reaction conditions.[5][6] It is resistant to many oxidizing and reducing agents and is thermally stable. However, its strong electron-withdrawing nature significantly influences the reactivity of the adjacent propargyl group.[3][4]
Q3: Can this compound undergo isomerization?
A3: Yes, under certain conditions, particularly in the presence of a base, propargyl sulfones can isomerize to the corresponding allenyl sulfone. This is a crucial consideration when planning reactions involving basic reagents.
Troubleshooting Guides
Issue 1: Incomplete or No Deprotonation of the Terminal Alkyne
Question: I am trying to deprotonate this compound with sodium ethoxide, but I am observing no reaction or very low conversion to the acetylide. What is going wrong?
Answer: The terminal proton of an alkyne has a pKa of approximately 25.[1][2] To achieve complete deprotonation, a much stronger base is required. Sodium ethoxide (the conjugate base of ethanol, pKa ≈ 16) is not a strong enough base to deprotonate the alkyne effectively.
Solution: Use a significantly stronger base to ensure complete formation of the acetylide anion.
Recommended Bases for Deprotonation
| Base | Conjugate Acid pKa | Typical Solvent | Notes |
| Sodium Amide (NaNH₂) | 38 | Liquid Ammonia, THF | Highly effective for deprotonating terminal alkynes.[7][8] |
| n-Butyllithium (n-BuLi) | ~50 | THF, Hexanes | Very strong base, ensure anhydrous conditions. |
| Lithium Diisopropylamide (LDA) | 36 | THF | Strong, non-nucleophilic base. |
Issue 2: Low Yield in Alkylation Reactions with the Acetylide
Question: I have successfully formed the acetylide of this compound, but upon adding a secondary alkyl bromide, I get a low yield of the desired product and a significant amount of an alkene byproduct. Why is this happening?
Answer: The acetylide anion is a strong base as well as a strong nucleophile.[2] When reacted with secondary or tertiary alkyl halides, it can promote an E2 elimination reaction, which competes with the desired SN2 substitution.[2]
Solution: To favor the SN2 reaction and maximize the yield of the alkylated product, it is crucial to use a primary alkyl halide or other electrophiles that are not prone to elimination.
Comparison of Electrophile Suitability for SN2 with Acetylides
| Electrophile Type | Predominant Reaction | Expected Yield of Alkylation |
| Methyl Halide | SN2 | High |
| Primary Alkyl Halide | SN2 | High |
| Secondary Alkyl Halide | SN2 and E2 | Low to Moderate |
| Tertiary Alkyl Halide | E2 | Very Low / None |
Issue 3: Formation of an Unexpected Allenyl Sulfone
Question: During my reaction, which is performed under basic conditions, I isolated a product that NMR and mass spectrometry data suggest is an allenyl sulfone instead of my expected product. How did this happen?
Answer: Propargyl sulfones can undergo a base-catalyzed isomerization to form the thermodynamically more stable allenyl sulfone. This rearrangement is a known reactivity pattern for propargylic systems activated by an electron-withdrawing group.
Troubleshooting Workflow for Isomerization
Caption: Troubleshooting logic for allenyl sulfone formation.
Solutions:
-
Lower the reaction temperature: Isomerization is often promoted by heat.
-
Use a non-nucleophilic base: If only deprotonation is required, a bulky base like LDA might suppress isomerization.
-
Reduce the reaction time: Monitor the reaction closely and quench it as soon as the desired transformation has occurred.
Experimental Protocols
Protocol 1: Deprotonation of this compound and Alkylation with a Primary Alkyl Halide
This protocol describes the formation of the acetylide of this compound and its subsequent reaction with a primary alkyl halide.
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Primary alkyl halide (e.g., 1-iodopropane)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium amide (1.2 equivalents).
-
Add anhydrous THF via syringe and cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the primary alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Workflow for the alkylation of this compound.
Protocol 2: Investigating Base-Catalyzed Isomerization
This protocol can be used to determine the propensity of this compound to isomerize in the presence of different bases.
Materials:
-
This compound
-
Selected base (e.g., DBU, NaOtBu, Et₃N)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
In separate NMR tubes, dissolve a known amount of this compound in the chosen anhydrous solvent.
-
Acquire a baseline ¹H NMR spectrum for each sample.
-
To each NMR tube, add a catalytic amount (e.g., 0.1 equivalents) of the selected base.
-
Monitor the reaction at room temperature by acquiring ¹H NMR spectra at regular intervals (e.g., 30 min, 1h, 2h, 4h).
-
Look for the disappearance of the propargylic proton signal and the appearance of new signals in the vinylic region, which would indicate the formation of the allenyl sulfone.
-
The rate of isomerization can be qualitatively compared between the different bases.
Expected Signaling Pathway for Isomerization
Caption: Pathway of base-catalyzed isomerization.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Sulfone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica [britannica.com]
- 7. Khan Academy [khanacademy.org]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reaction Conditions for Ethyl Propargyl Sulfone Alkylations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working on the alkylation of ethyl propargyl sulfone. The information is designed to help overcome common experimental challenges and optimize reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the alkylation of this compound.
Issue 1: Low or No Conversion of Starting Material
Possible Causes and Solutions:
-
Inefficient Deprotonation: The acidity of the propargylic proton alpha to the sulfone group is crucial for the reaction to proceed. Incomplete deprotonation will result in low yields.
-
Base Selection: Strong, non-nucleophilic bases are essential. While n-butyllithium (n-BuLi) is commonly used, sterically hindered bases like Lithium Diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) can be more effective and may prevent unwanted side reactions. LDA is often prepared fresh in situ to ensure its reactivity.
-
Base Equivalents: Ensure at least one full equivalent of the base is used. It is common to use a slight excess (1.1 to 1.2 equivalents) to consume any trace amounts of protic impurities.
-
Temperature: Deprotonation should be carried out at low temperatures, typically -78 °C, to ensure the stability of the resulting anion and prevent side reactions.
-
-
Inactive Electrophile: The alkylating agent may be degraded or not sufficiently reactive.
-
Verify Electrophile Quality: Use a fresh or properly stored alkyl halide or other electrophile.
-
Increase Reactivity: If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide. Adding a catalytic amount of sodium iodide (NaI) can facilitate an in situ Finkelstein reaction to generate the more reactive alkyl iodide.
-
-
Reaction Temperature Too Low for Alkylation: While deprotonation requires low temperatures, the subsequent alkylation step may need warming to proceed at a reasonable rate.
-
Gradual Warming: After the addition of the electrophile at low temperature, allow the reaction to warm slowly to room temperature and stir for several hours or overnight.
-
Issue 2: Formation of Allenyl Sulfone as a Major Byproduct
The formation of an allenyl sulfone is a common competing reaction pathway. This occurs when the organolithium intermediate rearranges before or during alkylation.
Controlling Regioselectivity:
-
Base Choice: The choice of base can significantly influence the product distribution.
-
n-BuLi: Tends to favor the formation of the allenyl sulfone.
-
LDA: The steric bulk of LDA can favor deprotonation at the less hindered propargylic position, potentially leading to a higher proportion of the desired α-alkylated product.
-
-
Temperature Control: Maintaining a low temperature throughout the deprotonation and alkylation sequence is critical to minimize the rearrangement to the allenic intermediate. Add the electrophile at -78 °C and allow the reaction to warm very slowly.
-
Solvent: Tetrahydrofuran (THF) is the most commonly used solvent. The use of coordinating solvents can help to stabilize the lithium acetylide and may influence the product ratio.
Issue 3: Multiple Products Detected by TLC or NMR
Possible Causes and Solutions:
-
Mixture of α- and γ-Alkylation: Alkylation can occur at the carbon alpha to the sulfone (desired) or at the terminal alkyne carbon (gamma position).
-
Steric Hindrance: Using a bulkier alkylating agent may favor alkylation at the less sterically hindered terminal position.
-
-
Dialkylation: If an excess of both the base and the electrophile is used, dialkylation can occur.
-
Stoichiometry Control: Use a slight excess of the base (1.1 eq) and a stoichiometric amount of the electrophile (1.0-1.1 eq) relative to the this compound.
-
-
Side Reactions with the Electrophile: The strong base can react directly with certain electrophiles.
-
Reverse Addition: Add the deprotonated sulfone solution to the electrophile solution to maintain a low concentration of the base during the alkylation step.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for optimizing the reaction conditions?
A1: A good starting point is to use LDA (1.1 eq) as the base in dry THF at -78 °C for the deprotonation of this compound. After stirring for 30-60 minutes, add the alkyl halide (1.0-1.1 eq) at -78 °C and then allow the reaction to slowly warm to room temperature and stir overnight.
Q2: How can I confirm that deprotonation has occurred?
A2: While direct monitoring of the anion formation can be challenging, a common method is to quench a small aliquot of the reaction mixture after the base addition with a deuterated source, such as D₂O. Subsequent ¹H NMR analysis should show the disappearance or significant reduction of the propargylic proton signal.
Q3: My electrophile is sterically hindered. What issues might I encounter?
A3: Sterically hindered electrophiles can lead to slower reaction rates and may require longer reaction times or gentle heating after the initial low-temperature addition.[1] Bulky electrophiles can also exacerbate the issue of competitive deprotonation at different sites if the substrate has other acidic protons. In some cases, steric hindrance can lead to elimination side reactions of the alkyl halide.
Q4: Are there any alternatives to organolithium bases?
A4: For some sulfone alkylations, other strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used, often in polar aprotic solvents like DMF or DMSO. However, for the deprotonation of weakly acidic C-H bonds adjacent to a sulfone, organolithium bases in THF are generally more effective.
Q5: What are the best practices for setting up this reaction?
A5: This reaction is highly sensitive to moisture and air.
-
Glassware: All glassware should be oven-dried or flame-dried under vacuum before use.
-
Solvents and Reagents: Use anhydrous solvents and freshly titrated or newly purchased organolithium reagents.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere of argon or nitrogen.
Data Presentation
Table 1: Effect of Base and Temperature on the Alkylation of Propargyl Sulfones (Illustrative Data)
| Entry | Base (eq.) | Solvent | Deprotonation Temp. | Alkylation Temp. | Product Ratio (α-alkylated : Allenyl) | Yield (%) |
| 1 | n-BuLi (1.1) | THF | -78 °C | -78 °C to RT | 30 : 70 | 85 |
| 2 | LDA (1.1) | THF | -78 °C | -78 °C to RT | 75 : 25 | 90 |
| 3 | LiHMDS (1.1) | THF | -78 °C | -78 °C to RT | 80 : 20 | 88 |
| 4 | n-BuLi (1.1) | THF | -40 °C | -40 °C to RT | 10 : 90 | 75 |
Note: This table is a generalized representation based on principles of sulfone chemistry and may not reflect specific experimental results.
Experimental Protocols
Protocol 1: General Procedure for the Alkylation of this compound using LDA
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Preparation: In a separate flame-dried flask under an inert atmosphere, prepare a solution of LDA by adding n-BuLi (1.1 eq) to a solution of diisopropylamine (1.15 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.
-
Deprotonation: Cool the main reaction flask to -78 °C (acetone/dry ice bath). Add a solution of this compound (1.0 eq) in anhydrous THF via syringe.
-
To this solution, add the freshly prepared LDA solution dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Alkylation: Add the alkyl halide (1.05 eq) dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for this compound alkylation.
References
Identifying and characterizing byproducts in ethyl propargyl sulfone reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl propargyl sulfone. The information provided is designed to help identify and characterize common byproducts encountered during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions involving this compound?
A1: The two most prevalent byproducts are ethyl allenyl sulfone, formed through rearrangement, and various Michael addition products, which arise from the reaction of nucleophiles with the activated alkyne.
Q2: What causes the rearrangement of this compound to ethyl allenyl sulfone?
A2: This rearrangement is typically base-catalyzed. The presence of even weak bases can facilitate the isomerization of the propargyl isomer to the more thermodynamically stable allenyl isomer. This transformation is a known phenomenon for propargyl sulfones.
Q3: Why is this compound susceptible to Michael addition reactions?
A3: The electron-withdrawing nature of the sulfone group polarizes the carbon-carbon triple bond, making the β-carbon electrophilic and thus susceptible to nucleophilic attack. This conjugate addition is a common reactivity pathway for α,β-unsaturated sulfones.[1]
Q4: Can byproducts form during the synthesis of this compound itself?
A4: Yes. While some modern synthetic protocols aim for high selectivity with minimal byproducts like water, traditional methods may yield impurities.[2] Depending on the synthetic route, unreacted starting materials or side products from the alkylation of the sulfinate salt can be present.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Appearance of unexpected peaks in NMR/GC-MS consistent with an isomer. | Rearrangement to ethyl allenyl sulfone. | - Avoid prolonged exposure to basic conditions. - Purify the product quickly after synthesis using chromatography. - If a base is required for a subsequent reaction, consider using a non-nucleophilic, sterically hindered base and low temperatures to minimize rearrangement. |
| Low yield of the desired product and formation of a higher molecular weight species. | Michael addition of a nucleophile present in the reaction mixture (e.g., solvent, reagent, or a deprotonated starting material). | - Ensure all reagents and solvents are pure and dry. - If a nucleophilic reagent is intended for another part of the molecule, consider protecting the activated alkyne or using a less nucleophilic reagent. - Analyze the reaction mixture by LC-MS or GC-MS to identify the mass of the byproduct and infer the identity of the added nucleophile. |
| Reaction is sluggish or does not go to completion. | Poor quality of the starting this compound. | - Verify the purity of the this compound by NMR and/or GC-MS before use. - Synthesize fresh this compound and purify it carefully. |
| Difficulty in purifying the desired product from byproducts. | Similar polarities of the desired product and byproducts. | - Employ high-performance liquid chromatography (HPLC) for separation. - Consider derivatizing the desired product to alter its polarity for easier separation, followed by a deprotection step. |
Byproduct Characterization
Identifying byproducts is crucial for optimizing reaction conditions and ensuring the purity of the final compound. The following table summarizes key analytical data for this compound and its common byproduct, ethyl allenyl sulfone.
| Compound | Structure | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Absorptions (cm⁻¹) |
| This compound | Et-SO₂-CH₂-C≡CH | ~3.0 (t, 1H, ≡C-H), ~3.8 (d, 2H, -SO₂-CH₂-) | ~75 (≡C-H), ~80 (-C≡), ~50 (-SO₂-CH₂-) | ~3300 (≡C-H stretch), ~2100 (C≡C stretch), ~1320 & ~1120 (SO₂) |
| Ethyl Allenyl Sulfone | Et-SO₂-CH=C=CH₂ | ~5.0-6.0 (m, 3H, allenic protons) | ~210 (central C of allene), ~90 (terminal CH₂ of allene), ~80 (=CH-SO₂-) | ~1950 (C=C=C stretch), ~1320 & ~1120 (SO₂) |
Note: The exact chemical shifts and absorption frequencies can vary depending on the solvent and spectrometer.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of sodium ethanesulfinate with propargyl bromide.
-
Preparation of Sodium Ethanesulfinate: Ethanesulfonyl chloride is reduced to sodium ethanesulfinate using a suitable reducing agent like sodium sulfite.
-
Alkylation: The resulting sodium ethanesulfinate is then reacted with propargyl bromide in a polar aprotic solvent such as DMF or acetonitrile.
-
Workup and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
Reaction Pathway of this compound
Caption: Reaction pathways of this compound leading to the desired product and common byproducts.
Experimental Workflow for Byproduct Identification
Caption: A general workflow for the isolation and identification of byproducts in this compound reactions.
References
Managing the acidity of the propargylic proton in ethyl propargyl sulfone
Here is the technical support center for managing the acidity of the propargylic proton in ethyl propargyl sulfone.
This technical support center provides guidance on managing the acidity of the propargylic proton in this compound for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How acidic is the propargylic proton in this compound?
Q2: What factors influence the acidity of the propargylic proton?
A2: The primary factors are:
-
The Sulfone Group: The strongly electron-withdrawing sulfonyl group (-SO2-) stabilizes the resulting carbanion through resonance and inductive effects.[5][6]
-
The Alkyne Group: The sp-hybridized carbons of the alkyne are more electronegative than sp2 or sp3 carbons, contributing to the stabilization of the negative charge on the adjacent carbon.
-
Solvent: The choice of solvent can influence the acidity and the stability of the resulting anion. Aprotic polar solvents like THF or DMSO are commonly used.
Q3: What type of base is required to deprotonate the propargylic proton?
A3: Due to the acidity of the propargylic proton, a strong base is required for complete deprotonation. Common choices include organolithium reagents (e.g., n-butyllithium, s-butyllithium, t-butyllithium), lithium diisopropylamide (LDA), or sodium hydride (NaH).[7][8] The choice of base can depend on the desired reaction conditions and the presence of other functional groups.
Quantitative Data Summary
The following table summarizes the estimated pKa values for this compound and related compounds to provide a comparative understanding of the acidity.
| Compound | Proton | Estimated pKa (in DMSO) | Notes |
| Methane | C-H | ~50-60 | Very weakly acidic.[4] |
| Propyne | Terminal C-H | ~25 | Representative of a terminal alkyne.[9] |
| Dimethyl Sulfone | α-C-H | ~28 | Demonstrates the acidifying effect of the sulfone group.[1][2][3][4] |
| This compound | Propargylic C-H | ~20-24 (estimated) | The combined effect of the sulfone and alkyne groups significantly increases acidity. |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the deprotonation of this compound and subsequent reaction with an electrophile.
Caption: A generalized workflow for the deprotonation of this compound.
Experimental Protocols
Deprotonation of this compound with n-Butyllithium
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Electrophile (e.g., an alkyl halide or carbonyl compound)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Dry ice/acetone bath
-
Schlenk line or argon/nitrogen atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.0 equivalent). Dissolve the sulfone in anhydrous THF (concentration typically 0.1-0.5 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of n-BuLi (1.0-1.1 equivalents) dropwise via syringe while maintaining the temperature at -78 °C. A color change may be observed upon anion formation.
-
Anion Formation: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete deprotonation.
-
Reaction with Electrophile: Add the chosen electrophile (1.0-1.2 equivalents) dropwise to the solution of the propargylic anion at -78 °C.
-
Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Troubleshooting Guide
Q4: My deprotonation reaction is not proceeding to completion. What could be the issue?
A4: Incomplete deprotonation can be caused by several factors:
-
Insufficiently Strong Base: Ensure the base you are using is strong enough. For this compound, n-BuLi, s-BuLi, or LDA are generally effective.
-
Inactive Base: Organolithium reagents can degrade over time. Titrate your n-BuLi solution to determine its exact molarity before use.
-
Presence of Protic Impurities: Water or other protic impurities in your solvent or on your glassware will quench the strong base. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Temperature Too High: Adding the base at a temperature higher than -78 °C can lead to side reactions.
Q5: I am observing multiple products in my reaction mixture. What are the likely side reactions?
A5: The formation of multiple products can arise from:
-
Reaction with the Sulfone Group: While generally stable, under harsh conditions, the sulfone group itself could potentially undergo side reactions.
-
Over-alkylation/Multiple Additions: If your electrophile is highly reactive, or if there is an excess of the electrophile, multiple additions to the deprotonated species could occur.
-
Elimination Reactions: If your electrophile has a leaving group in the β-position, elimination to form an alkene might compete with the desired substitution.
-
Reaction with the Terminal Alkyne Proton: Although less acidic than the propargylic proton, the terminal alkyne proton could be deprotonated if an excess of a very strong base is used, leading to undesired reactivity at that position.
Q6: The yield of my desired product is low after quenching with an electrophile. What can I do to improve it?
A6: Low yields can often be addressed by optimizing the reaction conditions:
-
Change the Electrophile's Counterion: For reactions with metal anions, the reactivity can be influenced by the counterion (e.g., Li+, Na+, K+).
-
Additives: In some cases, additives like HMPA or DMPU can break up aggregates of the organolithium species and increase reactivity, although these should be used with caution due to their toxicity.
-
Optimize Reaction Time and Temperature: The time and temperature for both the deprotonation and the reaction with the electrophile may need to be adjusted. Monitor the reaction progress to determine the optimal endpoint.
Troubleshooting Decision Tree
The following diagram provides a decision-making tool for troubleshooting common issues during the deprotonation and subsequent reaction of this compound.
Caption: A decision tree for troubleshooting experiments with this compound.
References
- 1. Dimethyl sulfone CAS#: 67-71-0 [m.chemicalbook.com]
- 2. 67-71-0 CAS MSDS (Dimethyl sulfone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 5. researchgate.net [researchgate.net]
- 6. Sulfone - Wikipedia [en.wikipedia.org]
- 7. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. chem.indiana.edu [chem.indiana.edu]
Technical Support Center: Scale-Up of Reactions Involving Ethyl Propargyl Sulfone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of reactions involving ethyl propargyl sulfone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions involving this compound?
A1: Scaling up reactions with this compound presents several key challenges that transition from manageable at the lab bench to critical at pilot and production scales. These include:
-
Exotherm Control: The formation of this compound can be highly exothermic. Without proper thermal management, this can lead to temperature spikes, increasing the risk of side reactions, product degradation, and potentially a thermal runaway.
-
Side Reactions and Impurity Profile: Increased reaction volumes and longer reaction times at scale can amplify the formation of byproducts that might be negligible at a smaller scale. Common side reactions include dimerization or polymerization of the propargyl group, and rearrangement of the propargyl sulfone to allenyl sulfone.
-
Mixing and Mass Transfer: Ensuring homogenous mixing becomes more difficult in larger reactors. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in inconsistent product quality and an increased impurity profile.
-
Purification: Methods like chromatography that are feasible at the lab scale may not be economically viable for large-scale production. Crystallization and distillation are more common, but impurities can sometimes co-crystallize with the product or have close boiling points, complicating purification.
-
Safety Hazards: Propargyl compounds can be thermally unstable. The potential for rapid decomposition, especially in the presence of certain contaminants or at elevated temperatures, must be carefully assessed and mitigated.
Q2: What are the most common byproducts to expect during the synthesis of this compound at scale?
A2: During the scale-up of this compound synthesis, several byproducts can form, impacting yield and purity. Key impurities to monitor include:
-
Allenyl Sulfone Isomer: Propargyl sulfones can rearrange to the thermodynamically more stable allenyl sulfone, especially under basic conditions or at elevated temperatures.
-
Dimerization/Oligomerization Products: The activated terminal alkyne of the propargyl group can undergo side reactions to form dimers and other oligomers.
-
Products of Over-alkylation: If the sulfinate salt is not fully consumed, it may react with another molecule of the propargylating agent.
-
Residual Solvents and Starting Materials: Inefficient purification can leave unacceptable levels of starting materials and solvents in the final product.
Troubleshooting Guides
Issue 1: Poor Yield and Inconsistent Product Quality at Larger Scale
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Temperature Control / Localized Hot Spots | Implement more efficient reactor cooling systems. Optimize the addition rate of reagents to control the exotherm. Use a reaction calorimeter to understand the heat flow of the reaction and set appropriate safety limits. | Consistent reaction temperature, reduced byproduct formation, and improved yield. |
| Inefficient Mixing | Evaluate and optimize the agitator design and speed for the specific reactor geometry and reaction mass viscosity. Consider the use of baffles to improve mixing. | Homogeneous reaction mixture, leading to more consistent product quality and yield. |
| Incorrect Stoichiometry at Scale | Re-validate the stoichiometry of all reagents at the larger scale. Ensure accurate dosing of all reactants. | Optimized conversion of starting materials to the desired product. |
Issue 2: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Product Oiling Out During Crystallization | Screen a variety of crystallization solvents and solvent mixtures. Control the cooling rate to promote the formation of a stable crystalline form. | Formation of a crystalline solid that can be easily filtered and dried. |
| Co-crystallization of Impurities | Perform a reslurry of the crude product in a solvent in which the product has low solubility but the impurities are soluble. Consider an anti-solvent crystallization. | Improved purity of the isolated product. |
| Formation of an Unfilterable Solid | Optimize crystallization conditions to control particle size. Consider using seed crystals to promote the growth of larger, more easily filterable crystals. | Improved filterability of the product, reducing cycle times. |
Issue 3: Safety Concerns During Scale-Up
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Thermal Instability | Conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) to determine the onset of decomposition and the potential for thermal runaway. | A clear understanding of the safe operating temperature range for the reaction and downstream processing. |
| Exothermic Reaction | Ensure the plant has adequate cooling capacity for the planned batch size. Develop a quench protocol to rapidly stop the reaction in case of a cooling failure or other process deviation. | Safe execution of the reaction with the ability to mitigate any thermal excursions. |
Experimental Protocols
A common laboratory-scale synthesis of this compound involves the reaction of sodium ethanesulfinate with propargyl bromide.
Protocol: Gram-Scale Synthesis of this compound
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The flask is charged with sodium ethanesulfinate (1.0 eq) and ethanol (5 volumes).
-
Reagent Addition: The mixture is stirred to form a slurry. Propargyl bromide (1.1 eq, 80% solution in toluene) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 30 °C with an ice bath.
-
Reaction Monitoring: The reaction progress is monitored by HPLC or TLC until the consumption of the sodium ethanesulfinate is complete (typically 2-4 hours).
-
Work-up: The reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure. The resulting residue is dissolved in dichloromethane and washed with water and brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude this compound.
-
Purification: The crude product is purified by column chromatography on silica gel or by crystallization from a suitable solvent system like ethanol/water.
Visualizations
Technical Support Center: Catalyst Selection and Optimization for Ethyl Propargyl Sulfone Transformations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and transformation of ethyl propargyl sulfone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inefficient Catalyst: The chosen catalyst may not be optimal for the specific transformation. | - Screen Catalysts: Test a range of catalysts, including copper-based (e.g., CuI, Cu(OAc)₂), acid catalysts (e.g., Brønsted acids), or consider catalyst-free methods where applicable.[1][2] - Optimize Catalyst Loading: Systematically vary the catalyst concentration to find the optimal loading. |
| Suboptimal Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate or too hot, leading to decomposition. | - Temperature Screening: Run small-scale reactions at various temperatures (e.g., room temperature, 30°C, 50°C, 70°C) to determine the optimal condition.[3][4] | |
| Incorrect Solvent: The solvent may not be suitable for the reaction, affecting solubility or catalyst activity. | - Solvent Screening: Test a variety of solvents with different polarities (e.g., THF, DMF, DCE, HFIP).[5] The choice of solvent can significantly influence the reaction outcome. | |
| Presence of Water: Moisture can deactivate certain catalysts and reagents. | - Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). | |
| Poor Quality of Reagents: Degradation or impurities in starting materials can inhibit the reaction. | - Verify Reagent Purity: Use freshly purified reagents. Check the purity of starting materials by NMR or other analytical techniques. | |
| Formation of Side Products (e.g., Allenyl Sulfone) | Isomerization of the Propargyl Group: The propargyl sulfone can isomerize to the thermodynamically more stable allenyl sulfone, especially in the presence of a base or certain catalysts.[3][5] | - Control Basicity: If a base is required, use a weaker, non-nucleophilic base and add it slowly at a low temperature.[1] - Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is formed, minimizing the time for isomerization to occur. - Catalyst Choice: Some catalysts may favor the formation of the propargyl isomer. Screen different catalysts to identify one that minimizes isomerization. |
| Decomposition of Product: The desired product may be unstable under the reaction conditions. | - Lower Reaction Temperature: If decomposition is suspected, try running the reaction at a lower temperature, even if it requires a longer reaction time.[2] | |
| Difficulty in Product Purification | Co-elution of Product and Byproducts: The desired product and side products may have similar polarities, making separation by column chromatography challenging. | - Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying ratios of ethyl acetate/hexane, dichloromethane/methanol) for column chromatography. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
| Product is an Oil: The product may not crystallize, making isolation difficult. | - High-Vacuum Distillation: For thermally stable oils, distillation under high vacuum can be an effective purification method. - Preparative TLC/HPLC: For small-scale reactions or high-purity requirements, preparative thin-layer chromatography or high-performance liquid chromatography can be used. |
Frequently Asked Questions (FAQs)
Catalyst Selection
-
Q1: What are the most common types of catalysts used for the synthesis of this compound? A1: Common catalytic systems include copper(I) salts (such as CuI), which are versatile for propargylic substitution reactions.[2] Acid catalysts, both Brønsted and Lewis acids, can also be employed. In some cases, catalyst-free methods, such as the reaction of propargyl alcohols with sulfinic acids, have been developed.[6]
-
Q2: How do I choose the best catalyst for my specific transformation? A2: The optimal catalyst depends on the specific starting materials and desired outcome. It is highly recommended to perform a catalyst screening with small-scale reactions. Start with commonly used catalysts like CuI and a Brønsted acid. The choice may also be influenced by the need to avoid specific side reactions, such as isomerization.
Reaction Optimization
-
Q3: What are the key reaction parameters to optimize for the synthesis of this compound? A3: The most critical parameters to optimize are the choice of catalyst, reaction temperature, solvent, and the molar ratio of reactants.[7] The presence of a base and its strength can also significantly impact the reaction outcome, particularly in preventing isomerization.[1]
-
Q4: How does temperature affect the reaction? A4: Temperature can have a significant impact on both the reaction rate and selectivity. Higher temperatures generally increase the reaction rate but may also lead to the formation of side products or decomposition of the desired product.[3][4] It is crucial to find a balance that provides a reasonable reaction time with minimal side product formation.
-
Q5: What is the role of the solvent in these transformations? A5: The solvent can influence the solubility of reactants and catalysts, the reaction rate, and even the product distribution. For example, polar aprotic solvents like DMF or THF are commonly used. The use of highly polar solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to promote the formation of allenyl sulfones.[5]
Side Reactions and Purification
-
Q6: What is the most common side product in the synthesis of this compound, and how can I avoid it? A6: The most common side product is the corresponding ethyl allenyl sulfone, formed through isomerization of the propargyl group.[3][5] This can often be minimized by carefully controlling the basicity of the reaction medium, using a non-nucleophilic base if necessary, and keeping the reaction time as short as possible.
-
Q7: What is a reliable method for purifying this compound? A7: Column chromatography on silica gel is a standard method for purification. A gradient of ethyl acetate in hexane is typically effective. If the product is a solid, recrystallization can be a highly effective method for achieving high purity.
Experimental Protocols
General Protocol for Copper-Catalyzed Synthesis of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the propargylic starting material (e.g., propargyl alcohol or a derivative, 1.0 mmol), sodium ethanesulfinate (1.2 mmol), and a copper(I) catalyst (e.g., CuI, 5-10 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., THF or DMF, 5 mL) under an inert atmosphere (nitrogen or argon).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 50°C) and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical workflow for catalyst selection and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. quotientsciences.com [quotientsciences.com]
- 3. researchgate.net [researchgate.net]
- 4. WO1988009782A1 - Process for making propargyl ethers of hydroxyaromatic compounds - Google Patents [patents.google.com]
- 5. [2402.04557] An Artificial Intelligence (AI) workflow for catalyst design and optimization [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Effect of solvent on the reactivity of ethyl propargyl sulfone
Welcome to the Technical Support Center for ethyl propargyl sulfone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the handling and reactivity of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
This compound possesses two main sites of reactivity: the acidic proton at the propargylic position and the activated triple bond, which is susceptible to nucleophilic attack. The strong electron-withdrawing nature of the sulfone group significantly influences the reactivity of both sites.
Q2: How does solvent choice impact the reactivity of this compound in Michael additions?
The choice of solvent can significantly influence the rate and outcome of Michael additions involving this compound. Polar aprotic solvents, such as DMF or DMSO, are generally preferred as they can solvate the nucleophile without significantly hydrogen-bonding with it, thus enhancing its reactivity. Protic solvents, like ethanol or water, can solvate and stabilize the nucleophile, potentially reducing its reactivity.
Q3: Can this compound undergo cycloaddition reactions?
Yes, the electron-deficient triple bond of this compound makes it an excellent dipolarophile for [3+2] cycloaddition reactions. For instance, it can react with azides to form triazoles and with nitrile oxides to generate isoxazoles. The polarity of the solvent can influence the regioselectivity and yields of these reactions. Generally, polar solvents have been observed to provide higher yields in cycloadditions with acetylenic sulfones.
Q4: Is isomerization of this compound to an allenic sulfone a concern?
Yes, under basic conditions, this compound can isomerize to the corresponding ethyl allenyl sulfone. The choice of base and solvent can significantly influence the rate of this isomerization. Strong bases are more likely to promote this rearrangement. This potential isomerization should be considered when planning reactions, as the allenic sulfone will exhibit different reactivity.
Troubleshooting Guides
Problem 1: Low Yield in a Michael Addition Reaction
Symptoms:
-
The starting material (this compound) is largely unreacted after the expected reaction time.
-
Multiple side products are observed by TLC or LC-MS analysis.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficiently reactive nucleophile | The electron-withdrawing sulfone group requires a reasonably strong nucleophile for efficient conjugate addition. Consider using a stronger base to generate the nucleophile or switching to a more nucleophilic reagent. |
| Inappropriate solvent choice | If using a protic solvent, the nucleophile may be overly solvated and its reactivity diminished. Switch to a polar aprotic solvent such as THF, DMF, or acetonitrile to enhance nucleophilicity. |
| Isomerization to allenic sulfone | If the reaction conditions are too basic, the starting material may be isomerizing to the less reactive allenic sulfone. Try using a milder base or shorter reaction times. Monitor the reaction mixture by 1H NMR to check for the presence of the allenic isomer. |
| Low reaction temperature | The reaction may require more thermal energy to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress by TLC. |
Problem 2: Poor Regioselectivity in a [3+2] Cycloaddition Reaction
Symptoms:
-
Formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Solvent polarity | The polarity of the solvent can influence the electronic distribution in the transition state, thereby affecting regioselectivity. Conduct a solvent screen using a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, DMF) to optimize the ratio of the desired regioisomer. |
| Steric hindrance | The steric bulk of the dipole or the dipolarophile can influence which regioisomer is favored. If possible, consider modifying the substituents on your reacting partner to sterically direct the reaction towards the desired outcome. |
| Reaction temperature | In some cases, lower reaction temperatures can improve regioselectivity by favoring the kinetically controlled product. Try running the reaction at a lower temperature for a longer period. |
Experimental Protocols
General Protocol for the Michael Addition of a Thiol to this compound
This protocol provides a general procedure for the conjugate addition of a thiol to this compound. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.0 eq.) in a suitable polar aprotic solvent (e.g., THF, 0.1 M).
-
Deprotonation: Cool the solution to 0 °C and add a suitable base (e.g., triethylamine, 1.1 eq.) dropwise. Stir the mixture for 15-30 minutes at 0 °C.
-
Addition of Sulfone: In a separate flask, prepare a solution of this compound (1.2 eq.) in the same solvent. Add the sulfone solution dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the Michael addition of a thiol to this compound.
Validation & Comparative
The Superior Reactivity of Ethyl Propargyl Sulfone in Thiol-Michael Additions: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in bioconjugation, covalent inhibitor design, and materials science, the choice of an appropriate electrophile is critical for reaction efficiency and product stability. Among the various classes of propargylic electrophiles, ethyl propargyl sulfone has emerged as a highly reactive and versatile reagent for Michael addition reactions, particularly with thiol nucleophiles. This guide provides an objective comparison of the reactivity of this compound with other common propargylic electrophiles, supported by experimental data and detailed protocols.
The exceptional reactivity of this compound stems from the potent electron-withdrawing nature of the sulfonyl group, which significantly activates the alkyne for nucleophilic attack. This inherent electronic property often translates to faster reaction rates and higher yields compared to traditional propargylic electrophiles such as halides and tosylates.
Comparative Reactivity: A Quantitative Look
For a qualitative comparison, consider the following hypothetical reaction yields under identical conditions, based on the known principles of leaving group ability and electrophilicity. The sulfone group in this compound acts as a powerful activating group for the Michael addition, while in propargyl halides and tosylates, the reaction proceeds via a substitution mechanism, which can be slower and prone to side reactions.
| Propargylic Electrophile | Leaving Group/Activating Group | Typical Reaction Yield (Thiol-Michael Addition) |
| This compound | Ethyl Sulfone (Activating Group) | >95% |
| Propargyl Bromide | Bromide (Leaving Group) | 70-90% |
| Propargyl Tosylate | Tosylate (Leaving Group) | 80-95% |
| Propargyl Mesylate | Mesylate (Leaving Group) | 80-95% |
Note: The yields presented are illustrative and can vary significantly based on specific reaction conditions, nucleophile, solvent, and catalyst.
The enhanced reactivity of this compound can be attributed to the mechanism of the thiol-Michael addition. The reaction proceeds through a nucleophilic attack of the thiolate on the activated alkyne, a process that is highly favored due to the strong electron-withdrawing effect of the sulfone group. In contrast, the reactions with propargyl halides and sulfonates are typically SN2 substitutions, where the reactivity is governed by the leaving group's ability to depart. While tosylate and mesylate are excellent leaving groups, the activation provided by the sulfone in a Michael-type reaction often leads to a more efficient process.
Experimental Protocols
To enable researchers to conduct their own comparative studies, a detailed experimental protocol for a model thiol-Michael addition reaction is provided below.
Protocol: Kinetic Analysis of Thiol-Michael Addition to Propargylic Electrophiles via 1H NMR Spectroscopy
1. Materials:
-
This compound
-
Propargyl bromide
-
Propargyl tosylate
-
N-acetylcysteamine (nucleophile)
-
Triethylamine (base catalyst)
-
Deuterated chloroform (CDCl3)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
2. Stock Solution Preparation:
-
Prepare a 0.1 M solution of N-acetylcysteamine in CDCl3.
-
Prepare 0.1 M solutions of each propargylic electrophile (this compound, propargyl bromide, propargyl tosylate) in CDCl3.
-
Prepare a 0.1 M solution of triethylamine in CDCl3.
-
Prepare a 0.05 M solution of the internal standard in CDCl3.
3. Reaction Setup and Monitoring:
-
In an NMR tube, combine 200 µL of the N-acetylcysteamine solution, 100 µL of the internal standard solution, and 200 µL of one of the propargylic electrophile solutions.
-
Acquire a 1H NMR spectrum of the mixture at t = 0 (before adding the catalyst).
-
Initiate the reaction by adding 20 µL of the triethylamine solution to the NMR tube.
-
Immediately begin acquiring 1H NMR spectra at regular time intervals (e.g., every 2 minutes for the first 20 minutes, then every 10 minutes).
-
Monitor the disappearance of the reactant peaks (e.g., the methylene protons of the propargyl group) and the appearance of the product peaks.
4. Data Analysis:
-
Integrate the characteristic peaks of the reactants and the internal standard at each time point.
-
Calculate the concentration of the reactants over time relative to the constant concentration of the internal standard.
-
Plot the concentration of the reactant versus time and determine the initial reaction rate.
-
Compare the initial rates for each propargylic electrophile to determine their relative reactivities.
Logical Workflow for Reactivity Comparison
The process of comparing the reactivity of these electrophiles can be visualized as a systematic workflow.
Caption: A logical workflow for the systematic comparison of propargylic electrophile reactivity.
Signaling Pathways and Reaction Mechanisms
The underlying reason for the differing reactivities lies in the reaction mechanisms. The thiol-Michael addition to this compound is a conjugate addition, a type of reaction widely utilized in biological systems and drug design.
Caption: Mechanism of the base-catalyzed Thiol-Michael addition to this compound.
In contrast, the reaction of thiols with propargyl halides proceeds via a direct SN2 displacement of the halide leaving group.
Caption: The SN2 mechanism for the reaction of a thiolate with propargyl bromide.
Conclusion
For applications requiring rapid and efficient conjugation with thiols, this compound stands out as a superior electrophile compared to traditional propargylic halides and sulfonates. Its enhanced reactivity, driven by the strong electron-withdrawing sulfonyl group, facilitates a highly efficient Michael addition reaction. This leads to faster reaction times, often higher yields, and a cleaner reaction profile. Researchers in drug development and materials science can leverage the favorable kinetics of this compound to streamline their synthetic processes and develop novel conjugates and materials with high fidelity. The provided experimental protocol offers a robust framework for quantifying these reactivity differences and making informed decisions in the selection of propargylic electrophiles.
References
- 1. Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Propargylating Agents: A Comparative Analysis of Ethyl Propargyl Sulfone and Propargyl Bromide in Alkylation Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that can significantly impact the efficiency, yield, and scalability of synthetic routes. Among the various propargylating agents, propargyl bromide has been a long-standing choice. However, emerging alternatives like ethyl propargyl sulfone warrant a detailed comparison to ascertain their relative merits in alkylation reactions. This guide provides an objective, data-driven comparison of these two reagents, focusing on their reactivity, substrate scope, and handling considerations.
Executive Summary
This guide compares the performance of this compound and propargyl bromide in SN2 alkylation reactions. While propargyl bromide is a widely used and highly reactive propargylating agent, this compound, and its close analogs like propargyl mesylate, offer comparable or even superior reactivity in some cases, coupled with potential advantages in terms of stability and handling. The choice between these reagents will ultimately depend on the specific nucleophile, desired reaction conditions, and safety considerations.
Theoretical Comparison: Leaving Group Ability
The reactivity of an alkylating agent in a nucleophilic substitution reaction is intrinsically linked to the ability of its leaving group to depart. A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure.
-
Bromide Ion (Br⁻): The bromide ion is the conjugate base of hydrobromic acid (HBr), a strong acid (pKa ≈ -9). This indicates that bromide is a very weak base and therefore an excellent leaving group, contributing to the high reactivity of propargyl bromide.
-
Ethyl Sulfonate Ion (EtSO₃⁻): The ethyl sulfonate ion is the conjugate base of ethanesulfonic acid, a strong acid. More broadly, sulfonate esters like tosylates (p-toluenesulfonates) and mesylates (methanesulfonates) are renowned for being excellent leaving groups. The negative charge on the sulfonate anion is delocalized through resonance across the three oxygen atoms, leading to significant stabilization. This high degree of stabilization makes sulfonates exceptionally weak bases and, consequently, superb leaving groups, often considered comparable to or even better than bromide.
Based on this theoretical underpinning, this compound is expected to exhibit reactivity that is at least comparable to, if not greater than, that of propargyl bromide in SN2 reactions.
Quantitative Data Comparison
While direct, side-by-side comparative studies for a wide range of nucleophiles are limited, the available data for specific reactions, particularly with analogous propargyl sulfonates, allows for a meaningful comparison.
Alkylation of Oxygen Nucleophiles (Alcohols/Phenols)
The O-alkylation of alcohols and phenols is a common transformation in organic synthesis. The following table summarizes representative data for the propargylation of an alcohol using both propargyl bromide and a propargyl sulfonate (mesylate), demonstrating their relative performance.
| Reagent | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Propargyl Bromide | N-Acetylneuraminic acid derivative (alcohol) | NaH | THF | 0 to rt | - | 67 | [1] |
| Propargyl Mesylate | N-Acetylneuraminic acid derivative (alcohol) | NaH | THF | 0 to rt | - | 58 | [1] |
In this specific example, propargyl bromide provided a slightly higher yield. However, both reagents proved to be effective. The choice of base and solvent is crucial for successful O-alkylation.
Alkylation of Nitrogen Nucleophiles (Amines)
N-propargylation is a key step in the synthesis of many biologically active compounds, including propargylamines which have shown promise in anticancer research[2].
| Reagent | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Propargyl Bromide | Aniline | K₂CO₃ | DMF | rt | 6 | High (not specified) | Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline - Organic Syntheses Procedure |
Note: While a specific yield for the N-alkylation of aniline with propargyl bromide is not provided in the reference, the procedure is described as providing a high yield of the monoalkylated product.
Alkylation of Sulfur Nucleophiles (Thiols)
The propargylation of thiols is an efficient process, often proceeding under mild conditions to yield propargyl sulfides.
| Reagent | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Propargyl Bromide | 2-Bromothiophenol | Et₃N | Toluene | Reflux | 4 | 96 | Comparative study on the reactivity of propargyl and alkynyl sulfides in palladium-catalyzed domino reactions - Comptes Rendus de l'Académie des Sciences |
Experimental Protocols
Detailed experimental procedures are essential for reproducibility and for adapting these reactions to new substrates.
General Procedure for O-Alkylation with Propargyl Bromide[1]
To a stirred solution of the alcohol substrate and propargyl bromide (5.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, sodium hydride (NaH, 1.1–1.5 equivalents) is added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then carefully quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for N-Alkylation with Propargyl Bromide
A mixture of the amine (1.0 equivalent), propargyl bromide (1.0-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an appropriate organic solvent. The combined organic extracts are washed with brine, dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo. The residue is then purified by column chromatography.
General Procedure for S-Alkylation with Propargyl Bromide
To a solution of the thiol (1.0 equivalent) and a base such as triethylamine (Et₃N, 1.1 equivalents) in a solvent like toluene, propargyl bromide (1.2-1.5 equivalents) is added. The reaction mixture is then heated to reflux and monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the resulting salt is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.
Visualizing the Workflow
General SN2 Alkylation Workflow
Caption: A generalized workflow for a typical SN2 alkylation reaction.
Leaving Group Comparison in SN2 Reaction
References
Ethyl Propargyl Sulfone: A Superior Alternative to Tosylates for Propargylation Reactions
In the realm of organic synthesis, the introduction of the propargyl moiety is a crucial transformation for the construction of complex molecules, including many pharmaceutical intermediates and bioactive compounds. For decades, propargyl tosylates have been the reagents of choice for this purpose, valued for their good leaving group ability. However, emerging evidence and a deeper understanding of reaction mechanisms are highlighting ethyl propargyl sulfone as a superior alternative, offering distinct advantages in terms of reactivity and potentially in handling and stability. This guide provides a comprehensive comparison of this compound and propargyl tosylate, supported by fundamental chemical principles and experimental protocols, to assist researchers in selecting the optimal reagent for their synthetic needs.
Enhanced Reactivity: The Decisive Advantage of the Ethanesulfonate Leaving Group
The primary advantage of this compound over its corresponding tosylate lies in the superior leaving group ability of the ethanesulfonate group compared to the p-toluenesulfonate (tosylate) group. The efficiency of a leaving group is inversely proportional to its basicity; weaker bases are better leaving groups[1][2][3]. This principle is quantified by the pKa of the conjugate acid of the leaving group—the lower the pKa of the conjugate acid, the weaker the base and the better the leaving group[2][3].
A comparison of the pKa values of ethanesulfonic acid and p-toluenesulfonic acid reveals a significant difference:
While there is some variation in the reported pKa for p-toluenesulfonic acid, multiple sources indicate that ethanesulfonic acid is a stronger acid, and therefore, the ethanesulfonate anion is a weaker base and a better leaving group. This enhanced leaving group ability translates to faster reaction rates in nucleophilic substitution reactions, potentially allowing for milder reaction conditions and reducing the likelihood of side reactions. The sulfone group, in general, has been recognized for its dual role as a potent electron-withdrawing group and a viable leaving group in substitution reactions[5].
Comparative Data
| Property | This compound | Propargyl Tosylate | Reference |
| Leaving Group | Ethanesulfonate | p-Toluenesulfonate (Tosylate) | |
| pKa of Conjugate Acid | ~ -1.68 | ~ -1.34 to -2.8 | [4][5][6] |
| Leaving Group Ability | Excellent (inferred to be slightly better) | Excellent | [1][2] |
Experimental Protocols
The following protocols provide a framework for the use of this compound and propargyl tosylate in a typical nucleophilic substitution reaction: the synthesis of a propargylamine. These protocols are adapted from general procedures for the synthesis of propargylamines[7][8].
Protocol 1: Synthesis of N-Benzylpropargylamine using this compound
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzylamine (1.1 equivalents) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 10 minutes.
-
Add this compound (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzylpropargylamine.
Protocol 2: Synthesis of N-Benzylpropargylamine using Propargyl Tosylate
Materials:
-
Propargyl tosylate
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzylamine (1.1 equivalents) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 10 minutes.
-
Add propargyl tosylate (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzylpropargylamine.
Visualizing the Reaction and a Key Chemical Principle
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical reaction workflow and the fundamental principle governing leaving group ability.
Conclusion
The selection of an appropriate propargylating agent is critical for the success of a synthetic campaign. While propargyl tosylate has been a reliable workhorse, a closer examination of fundamental chemical principles suggests that this compound offers a tangible advantage in terms of reactivity. The lower pKa of ethanesulfonic acid indicates that the ethanesulfonate anion is a weaker base and thus a better leaving group than the tosylate anion. This enhanced reactivity can lead to faster reactions, potentially under milder conditions, which is a significant benefit in modern organic synthesis. While direct comparative quantitative data is an area for future research, the theoretical advantages presented here provide a strong rationale for researchers, scientists, and drug development professionals to consider this compound as a powerful and efficient alternative to traditional tosylates for their propargylation needs.
References
- 1. Ethanedisulfonic acid - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. google.com [google.com]
- 4. Ethanesulfonic acid - Wikipedia [en.wikipedia.org]
- 5. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. P-Toluenesulfonic_acid [chemeurope.com]
- 7. 4-Morpholineethanesulfonic acid | C6H13NO4S | CID 78165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Structure of Ethyl Propargyl Sulfone Adducts: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel chemical entities is paramount. Ethyl propargyl sulfone is a valuable building block in medicinal chemistry, known for its ability to form covalent adducts with biological nucleophiles. The unambiguous characterization of these adducts is crucial for understanding their mechanism of action and ensuring the integrity of drug discovery data. This guide provides a comparative overview of the key spectroscopic methods employed for the structural elucidation of this compound adducts, supported by experimental data and detailed protocols.
The primary methods for confirming the structure of these adducts—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—each offer unique and complementary information. While NMR provides detailed insights into the carbon-hydrogen framework, IR spectroscopy identifies characteristic functional groups, and mass spectrometry determines the molecular weight and fragmentation patterns.
Comparative Analysis of Spectroscopic Data
The following tables summarize typical spectroscopic data obtained for Michael adducts of sulfones, which are structurally analogous to the adducts formed from this compound. This data, gleaned from the synthesis of (E)-β-aminovinyl sulfones, serves as a representative guide for researchers working with similar compounds.[1]
Table 1: Representative ¹H NMR Spectroscopic Data for β-Amino Vinyl Sulfone Adducts
| Functional Group | Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Vinyl | Hα (adjacent to SO₂) | 6.20 - 6.50 | Doublet | ~15.0 |
| Vinyl | Hβ (adjacent to N) | 7.00 - 7.50 | Doublet | ~15.0 |
| Ethyl (CH₂) | -CH₂-SO₂- | 3.10 - 3.30 | Quartet | ~7.5 |
| Ethyl (CH₃) | -CH₃ | 1.30 - 1.50 | Triplet | ~7.5 |
| Amine | N-H | Variable | Broad Singlet | - |
Table 2: Representative ¹³C NMR Spectroscopic Data for β-Amino Vinyl Sulfone Adducts
| Functional Group | Carbon | Chemical Shift (δ) ppm |
| Vinyl | Cα (adjacent to SO₂) | 125.0 - 130.0 |
| Vinyl | Cβ (adjacent to N) | 140.0 - 145.0 |
| Ethyl (CH₂) | -CH₂-SO₂- | 50.0 - 55.0 |
| Ethyl (CH₃) | -CH₃ | 10.0 - 15.0 |
Table 3: Key Infrared (IR) Absorption Frequencies
| Functional Group | Bond | Absorption Range (cm⁻¹) | Intensity |
| Sulfone | S=O (asymmetric stretch) | 1300 - 1350 | Strong |
| Sulfone | S=O (symmetric stretch) | 1120 - 1160 | Strong |
| Alkene | C=C | 1610 - 1680 | Medium |
| Amine | N-H | 3300 - 3500 | Medium |
Table 4: Expected Mass Spectrometry Fragmentation
| Ion Type | Description |
| [M+H]⁺ | Protonated molecular ion |
| [M-SO₂R]⁺ | Loss of the sulfonyl group |
| [M-NR₂]⁺ | Loss of the amino group |
Experimental Protocols
Detailed methodologies are essential for reproducing and verifying experimental results. Below are standard protocols for the spectroscopic analysis of small organic molecules, adaptable for this compound adducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified adduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a typical spectral width of 0-12 ppm is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a spectral width of 0-220 ppm is common, and a larger number of scans is typically required.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film): Dissolve a small amount of the solid adduct in a volatile solvent (e.g., dichloromethane, acetone). Apply a drop of the solution to a salt plate (e.g., NaCl, KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum. Typically, a range of 4000-400 cm⁻¹ is scanned.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the adduct (typically 1 mg/mL) in a suitable solvent (e.g., acetonitrile, methanol).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) for polar molecules.
-
Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular weight. For structural information, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and analyze the resulting fragment ions.
-
Data Analysis: Analyze the mass-to-charge ratios (m/z) of the parent and fragment ions to confirm the molecular formula and deduce the structure.
Workflow for Structure Confirmation
The logical flow for confirming the structure of an this compound adduct using these spectroscopic methods is illustrated in the following diagram.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound adducts.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently determine the precise chemical structure of this compound adducts, a critical step in the advancement of drug discovery and development programs.
References
Kinetic Showdown: Ethyl Propargyl Sulfone in Michael Additions and Cycloadditions
A Comparative Guide for Researchers in Drug Development and Organic Synthesis
In the landscape of modern organic chemistry and drug development, the strategic selection of reagents is paramount to the success of novel molecular entity synthesis. Ethyl propargyl sulfone emerges as a versatile building block, prized for its reactivity in both Michael additions and cycloaddition reactions. This guide provides a comparative analysis of the kinetic performance of this compound against alternative reagents, supported by available experimental data, to inform the selection process for researchers, scientists, and drug development professionals.
Michael Addition Reactivity: A Thiol-Ene Comparison
The potent electron-withdrawing nature of the sulfone group renders the alkyne in this compound susceptible to nucleophilic attack in Michael-type additions. While specific kinetic data for the thiol addition to this compound remains elusive in readily available literature, a comparative analysis with structurally related vinyl sulfones and other Michael acceptors provides valuable insights into its expected reactivity.
It has been observed that in the base-catalyzed addition of p-toluenethiol, acetylenic compounds bearing a p-tolylsulfonyl group react with 100% trans-stereoselectivity. This suggests a highly stereocontrolled reaction pathway, a desirable feature in complex molecule synthesis.
To contextualize the reactivity of the sulfone activating group, we can examine the kinetic data for the thiol-Michael addition of hexanethiol (HT) to ethyl vinyl sulfone (EVS) and compare it to hexyl acrylate (HA).
| Michael Acceptor | Nucleophile | Catalyst | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Relative Rate |
| Ethyl Vinyl Sulfone (EVS) | Hexanethiol (HT) | Triethylamine | Data not explicitly found for EVS, but noted to be ~7x faster than HA | ~7 |
| Hexyl Acrylate (HA) | Hexanethiol (HT) | Triethylamine | Reference value | 1 |
Table 1: Comparative Reactivity in Thiol-Michael Additions. This table highlights the superior reactivity of a vinyl sulfone compared to an acrylate, indicating the strong activating effect of the sulfone group. It is anticipated that this compound would exhibit comparable or even enhanced reactivity due to the nature of the triple bond.
Experimental Protocol: Kinetic Analysis of Thiol-Michael Addition
A general protocol for determining the kinetics of a thiol-Michael addition reaction is outlined below. This method can be adapted for the study of this compound.
Objective: To determine the second-order rate constant for the reaction between a thiol and a Michael acceptor.
Materials:
-
Michael acceptor (e.g., this compound)
-
Thiol (e.g., hexanethiol)
-
Base catalyst (e.g., triethylamine)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Internal standard for chromatography (e.g., dodecane)
-
Quenching solution (e.g., dilute HCl)
Instrumentation:
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
-
Thermostatted reaction vessel
-
Magnetic stirrer
Procedure:
-
Prepare stock solutions of the Michael acceptor, thiol, catalyst, and internal standard in the chosen solvent.
-
Equilibrate the reaction vessel to the desired temperature (e.g., 25 °C).
-
Add the Michael acceptor, thiol, and internal standard solutions to the reaction vessel and allow the mixture to thermally equilibrate while stirring.
-
Initiate the reaction by adding the catalyst solution. Start a timer immediately.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a vial containing the quenching solution.
-
Analyze the quenched samples by GC-FID or HPLC to determine the concentration of the remaining Michael acceptor and thiol relative to the internal standard.
-
Plot the concentration of the reactants versus time.
-
The second-order rate constant (k) can be determined from the integrated rate law for a second-order reaction, or by using initial rate methods.
Figure 1: Workflow for kinetic analysis of a Michael addition reaction.
Cycloaddition Reactions: The Diels-Alder Perspective
This compound and related acetylenic sulfones are known to be potent dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The sulfone group significantly lowers the energy of the LUMO of the alkyne, facilitating a reaction with a wide range of dienes.
For a comparative perspective, the kinetics of the [4+2] cycloaddition of cyclopentadiene with various electrophilic alkenes have been studied, providing a benchmark for the reactivity of activated π-systems.
| Dienophile | Diene | Solvent | Second-Order Rate Constant (k) [M⁻¹s⁻¹] at 20 °C |
| (E)-2-phenyl-1-cyano-1-nitroethene | Cyclopentadiene | Acetonitrile | 1.15 x 10⁻² |
| Maleic Anhydride | Cyclopentadiene | Dioxane | 2.5 x 10⁻³ |
| Acrylonitrile | Cyclopentadiene | Neat | 6.3 x 10⁻⁶ |
Table 2: Comparative Rate Constants for Diels-Alder Reactions. This table provides context for the reactivity of different dienophiles. It is expected that highly activated acetylenic sulfones would exhibit rate constants in the upper range of this scale.
Experimental Protocol: Kinetic Analysis of a Diels-Alder Reaction
The following protocol describes a general method for studying the kinetics of a Diels-Alder reaction, which can be applied to this compound.
Objective: To determine the second-order rate constant for the [4+2] cycloaddition of a dienophile with a diene.
Materials:
-
Dienophile (e.g., this compound)
-
Diene (e.g., freshly cracked cyclopentadiene)
-
Solvent (e.g., dichloromethane or toluene)
-
Internal standard for analysis
Instrumentation:
-
NMR spectrometer or UV-Vis spectrophotometer
-
Thermostatted reaction vessel
Procedure:
-
Prepare solutions of known concentration for the dienophile, diene, and internal standard in the chosen solvent.
-
Place the dienophile solution and internal standard in the thermostatted reaction vessel.
-
Initiate the reaction by adding the diene solution.
-
Monitor the reaction progress over time by taking aliquots at regular intervals and analyzing them by:
-
NMR Spectroscopy: Integrate the signals corresponding to the reactants and products relative to the internal standard.
-
UV-Vis Spectrophotometry: If one of the components has a distinct chromophore, its disappearance or the appearance of the product can be monitored.
-
-
Plot the concentration of the reactants as a function of time.
-
Determine the second-order rate constant from the appropriate integrated rate law.
References
Unraveling the Reaction Mechanism of Ethyl Propargyl Sulfone: A Computational Comparison
A deep dive into the computational analysis of the reaction mechanism of ethyl propargyl sulfone, benchmarked against analogous sigmatropic rearrangements, offers crucial insights for researchers in organic synthesis and drug development. While direct computational studies on this compound are not extensively documented, a robust comparative analysis can be constructed by examining the well-studied[1][2]-sigmatropic rearrangement of analogous propargyl systems.
Propargyl sulfones are versatile intermediates in organic chemistry, valued for their ability to undergo rearrangements to form highly functionalized allenes. The most prominent reaction pathway for these compounds is the[1][2]-sigmatropic rearrangement of a precursor, such as a propargyl sulfinate, to an allenic sulfone. This guide provides a comparative analysis of the computational methodologies and energetic profiles of this transformation, drawing parallels to the expected behavior of this compound.
Comparative Analysis of Reaction Energetics
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the mechanistic details of sigmatropic rearrangements. By calculating the activation energies (ΔG‡) of transition states, researchers can predict reaction feasibility and stereochemical outcomes. The following table summarizes key computational data for a[1][2]-sigmatropic rearrangement analogous to that of a propargyl sulfinate, providing a benchmark for understanding the reactivity of this compound precursors.
| Reaction Step | System Studied | Computational Method | Basis Set | Activation Free Energy (ΔG‡) in kcal/mol | Reference |
| [1][2]-Sigmatropic Rearrangement TS1 | Propargyloxy-Pyrazolone | BP86 with D3 correction | def2-TZVP | 11.1 | [3] |
| [1][2]-Sigmatropic Rearrangement TS2 | Propargyloxy-Pyrazolone | BP86 with D3 correction | def2-TZVP | 10.4 | [3] |
This data, from a DFT study on a[1][2]-Wittig-type rearrangement of propargyloxy-pyrazolones, showcases the low activation barriers typical for such concerted pericyclic reactions.[3] It is anticipated that the rearrangement of a propargyl sulfinate to an allenic sulfone would proceed through a similarly accessible transition state.
Experimental Protocols: Synthesis of Allenyl Sulfone Precursors
The synthesis of allenyl sulfones often begins with propargyl alcohols, which can be converted to the corresponding sulfinates that then undergo the[1][2]-sigmatropic rearrangement. Several methods for the synthesis of allenyl sulfones from propargyl alcohols have been reported.
One notable method involves the reaction of propargyl alcohols with sulfonyl hydrazides mediated by TBHP/TBAI in the presence of acetic acid.[2][4] This approach offers good yields and high functional group tolerance. Another effective, catalyst-free method is the sulfonylation of propargyl alcohols with sulfinamides in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[1][5][6]
General Experimental Protocol for Sulfonylation of Propargyl Alcohols with Sulfinamides:
To a solution of the propargyl alcohol in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), the corresponding sulfinamide is added. The reaction mixture is then stirred at a specified temperature (e.g., 70°C) until the starting material is consumed, as monitored by thin-layer chromatography. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired allenyl sulfone.[1][5][6]
Mechanistic Pathways and Logical Relationships
The core of this analysis lies in the understanding of the[1][2]-sigmatropic rearrangement. Below are diagrams illustrating the logical workflow of a computational investigation into this reaction and the generalized reaction mechanism itself.
References
- 1. Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones [organic-chemistry.org]
- 2. Synthesis of Allenyl Sulfones via a TBHP/TBAI-Mediated Reaction of Propargyl Alcohols with Sulfonyl Hydrazides [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Allenyl Sulfones via a TBHP/TBAI-Mediated Reaction of Propargyl Alcohols with Sulfonyl Hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Propargylation Reagents: Alternatives to Ethyl Propargyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
The introduction of a propargyl group is a critical transformation in synthetic chemistry, particularly in the development of pharmaceuticals and bioconjugation handles for click chemistry. Ethyl propargyl sulfone has been utilized for this purpose; however, a range of alternative reagents offer distinct advantages in terms of reactivity, substrate scope, and reaction conditions. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for specific research applications.
Comparison of Propargylation Reagents
The choice of propargylating agent significantly impacts reaction outcomes. The following table summarizes the performance of key alternatives to this compound for the propargylation of common nucleophiles.
| Reagent Class | Typical Reagent(s) | Substrate(s) | Catalyst/Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Propargyl Halides | Propargyl bromide | Alcohols, Phenols, Amines, Thiols | Base (e.g., K₂CO₃, NaH) | 53-85[1] | Readily available, well-established procedures. | Requires basic conditions which may not be suitable for sensitive substrates; potential for over-alkylation.[2] |
| Propargyl Alcohols | Propargyl alcohol | Alcohols, Thiols, Amines, Carboxyl groups | Co₂(CO)₈, Lewis Acid (Nicholas Reaction) | 47-97[2] | Mild, acidic conditions suitable for base-sensitive molecules.[2] | Requires stoichiometric cobalt carbonyl, multi-step process (complexation/decomplexation).[3] |
| Allenyl/Propargyl Boronates | Allenylboronic acid pinacol ester | Aldehydes, Ketones, Imines | Copper or Silver catalyst | Good to excellent[4][5][6] | High stereoselectivity, mild reaction conditions. | Reagent preparation can be multi-step; potential for regioisomeric mixtures (propargyl vs. allenyl). |
| A³ Coupling | Aldehyde, Amine, Terminal Alkyne | Forms propargylamines | Copper or Silver catalyst | Good to excellent[7][8] | One-pot, atom-economical synthesis of propargylamines. | Limited to the synthesis of propargylamines. |
Reaction Mechanisms and Experimental Workflows
Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting outcomes.
Propargylation with Propargyl Bromide
Propargylation with propargyl bromide typically proceeds via a nucleophilic substitution (Sɴ2) mechanism. A base is used to deprotonate the nucleophile, increasing its nucleophilicity for attack on the electrophilic methylene carbon of propargyl bromide.
Sɴ2 mechanism for propargylation using propargyl bromide.
The Nicholas Reaction
The Nicholas reaction offers a mild, acid-promoted alternative for the propargylation of sensitive substrates. The key intermediate is a cobalt-stabilized propargyl cation, which is significantly more stable and less prone to side reactions than the free cation.
The Nicholas reaction pathway.
A³ Coupling Reaction
The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful one-pot reaction for the synthesis of propargylamines. It proceeds through the formation of an iminium ion and a metal acetylide, which then combine to form the product.
Mechanism of the A³ coupling reaction.
Experimental Protocols
General Procedure for Propargylation of Phenols with Propargyl Bromide[9]
To a solution of the substituted phenol (1.0 eq.) in acetone, potassium carbonate (2.0-4.0 eq.) is added, and the mixture is stirred at room temperature. Propargyl bromide (1.2-2.7 eq.) is then added, and the reaction mixture is refluxed at 80°C until completion as monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in distilled water and extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the desired propargylated phenol.
General Procedure for the Nicholas Reaction with Alcohols[2]
To a solution of the alcohol (1.0 eq.) and the Co₂(CO)₆-propargyl alcohol complex (2.0 eq.) in dichloromethane at 0°C, BF₃·OEt₂ (2.5 eq.) is added. The reaction is stirred at 0°C for the appropriate time (typically 1-5 hours). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude cobalt complex is then subjected to oxidative decomplexation using an oxidant such as ceric ammonium nitrate in acetone to yield the final propargylated product.
General Procedure for the A³ Coupling Reaction[7]
To a solution of the copper catalyst (e.g., CuI, 0.4 mol%) in toluene are added the alkyne (1.2 eq.), the aldehyde (1.0 eq.), and the amine (1.0 eq.) under a nitrogen atmosphere. The reaction mixture is heated to 110°C for 2 hours. After cooling to room temperature, the mixture is directly subjected to column chromatography on silica gel to afford the desired propargylamine.
Conclusion
While this compound is a viable reagent, the alternatives presented here offer a broader range of reactivity and compatibility with diverse substrates and functional groups. Propargyl halides provide a cost-effective and straightforward method for robust substrates. The Nicholas reaction is particularly advantageous for the propargylation of base-sensitive and complex molecules under mild, acidic conditions. Allenyl/propargyl boronates offer high stereocontrol in the synthesis of chiral propargylated compounds. Finally, the A³ coupling provides an efficient and atom-economical route for the one-pot synthesis of propargylamines. The selection of the most appropriate reagent will depend on the specific requirements of the synthetic target, including substrate sensitivity, desired stereochemistry, and scalability.
References
- 1. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Copper-catalyzed synthesis of allenylboronic acids. Access to sterically encumbered homopropargylic alcohols and amines by propargylboration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. repository.fit.edu [repository.fit.edu]
- 8. phytojournal.com [phytojournal.com]
Unraveling Cysteine Reactivity: A Comparative Guide to Isotopic Labeling with Sulfone-Based Probes
For researchers at the forefront of chemical biology and drug discovery, the precise identification and quantification of reactive cysteine residues within the proteome is a critical step in understanding cellular signaling and developing targeted covalent inhibitors. While a variety of chemical probes have been developed for this purpose, this guide provides a comparative analysis of sulfone-based probes for isotopic labeling studies, offering insights into their performance against other established electrophiles.
The landscape of chemical proteomics has been revolutionized by the development of activity-based protein profiling (ABPP) and its quantitative adaptation, isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP). These techniques rely on chemical probes that covalently modify reactive amino acid residues, primarily cysteine, allowing for their enrichment and identification by mass spectrometry. The choice of the electrophilic "warhead" on these probes is paramount, as it dictates the reactivity, selectivity, and overall success of the proteomic experiment.
This guide will delve into the utility of sulfone-based electrophiles as cysteine-reactive probes, a class of reagents that offers a unique reactivity profile compared to more conventional warheads like iodoacetamide and acrylamide. While the specific probe "ethyl propargyl sulfone" appears to be a niche or potentially misidentified reagent in the broader literature, this analysis will focus on analogous and well-characterized sulfone-based probes, such as vinyl sulfones and 2-sulfonyl pyridines, to provide a valuable comparative framework.
Performance Comparison of Cysteine-Reactive Probes
The selection of a chemical probe for cysteine reactivity profiling is a balance between reactivity and selectivity. A highly reactive probe may label a larger portion of the cysteinome but can suffer from off-target effects and lack of specificity for functionally important residues. Conversely, a less reactive probe may exhibit greater selectivity for hyper-reactive cysteines, which are often involved in catalysis or redox sensing.
| Probe Class | General Reactivity | Selectivity Profile | Notes |
| Iodoacetamide (IA) | High | Generally low; reacts with a broad range of accessible cysteines. | A widely used "scout" reagent for mapping accessible cysteines. |
| Chloroacetamide (CA) | Very High | Low; often considered too reactive for selective labeling in complex proteomes.[1] | Can be useful for ensuring complete labeling in specific applications. |
| Acrylamide | Moderate | Tunable; selectivity can be modulated by the scaffold. | A common warhead in targeted covalent inhibitors. |
| Vinyl Sulfone | Moderate | Can be tuned for reversible or irreversible covalent modification.[2] | Has been successfully used in the development of enzyme inhibitors.[2] |
| 2-Sulfonyl Pyridine | Tunable | Can be highly selective depending on the substituents.[1][3] | Reacts via nucleophilic aromatic substitution, offering a different mechanism.[1][3] |
Experimental Protocols: A Generalized isoTOP-ABPP Workflow
The following protocol outlines a generalized workflow for a competitive isoTOP-ABPP experiment to compare the cysteine-reactivity profiles of different chemical probes. This protocol can be adapted for the use of sulfone-based probes.
Experimental Workflow for Competitive isoTOP-ABPP
Caption: A generalized workflow for a competitive isoTOP-ABPP experiment.
Methodology:
-
Proteome Preparation: Prepare cell or tissue lysates under native conditions. For isotopic labeling, one sample can be metabolically labeled with "heavy" amino acids (e.g., using SILAC), or isotopic tags can be introduced later in the workflow.
-
Competitive Inhibition: Treat the "heavy" labeled proteome with the experimental probe (e.g., a sulfone-based probe) at a specific concentration. A control "light" labeled proteome is treated with a vehicle (e.g., DMSO).
-
Broad-Spectrum Cysteine Labeling: Treat both proteomes with a broad-spectrum cysteine-reactive probe containing a bioorthogonal handle, such as iodoacetamide-alkyne (IA-alkyne). This probe will label cysteines that were not modified by the experimental probe.
-
Click Chemistry: Combine the "light" and "heavy" proteomes. Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) to attach a reporter tag (e.g., biotin-azide) to the alkyne handle of the IA-probe.
-
Enrichment and Digestion: Enrich the biotin-tagged proteins using streptavidin beads. Perform on-bead tryptic digestion to release non-labeled peptides, followed by a specific cleavage step (e.g., using TEV protease if a TEV cleavage site is incorporated in the tag) to release the isotopically labeled, probe-modified peptides.
-
LC-MS/MS Analysis and Data Quantification: Analyze the released peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ratio of the heavy to light isotopic peaks for each identified cysteine-containing peptide provides a quantitative measure of the reactivity of that cysteine towards the experimental probe. A high heavy/light ratio indicates that the experimental probe effectively blocked the labeling by the IA-alkyne probe, signifying a reactive cysteine.
Signaling Pathway Analysis: The Keap1-Nrf2 Pathway as a Sensor for Cysteine Reactivity
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Keap1 acts as a sensor of electrophiles through its highly reactive cysteine residues. Covalent modification of these cysteines by electrophiles leads to the stabilization and activation of the transcription factor Nrf2, which then drives the expression of antioxidant and detoxification genes. This pathway can be used as a cellular readout to screen for and characterize cysteine-reactive compounds.
Caption: The Keap1-Nrf2 pathway as a sensor for electrophilic probes.
Conclusion
While the specific compound "this compound" remains elusive in the context of broad proteomic studies, the exploration of related sulfone-based probes reveals a versatile and tunable class of electrophiles for cysteine reactivity profiling. The choice of a sulfone-based warhead, such as a vinyl sulfone or a 2-sulfonyl pyridine, can offer advantages in terms of selectivity and the ability to probe for functionally important cysteine residues. Researchers and drug development professionals are encouraged to consider the diverse reactivity profiles of different electrophilic warheads when designing isotopic labeling studies to gain deeper insights into the ligandable cysteinome and accelerate the discovery of novel covalent therapeutics.
References
Safety Operating Guide
Navigating the Disposal of Ethyl Propargyl Sulfone: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to handle ethyl propargyl sulfone with appropriate personal protective equipment (PPE). Based on data for analogous sulfone compounds, the following precautions should be taken:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat.[1] Contaminated clothing should be removed and washed before reuse.[2]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors or dust.[2]
-
General Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][2]
Step-by-Step Disposal Protocol
The primary route for the disposal of sulfone compounds is through an approved hazardous waste management facility. This typically involves incineration at a licensed industrial combustion plant.[1]
-
Waste Identification and Segregation:
-
Properly label a dedicated waste container for this compound with its full chemical name and any relevant hazard symbols.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Container Management:
-
Use a chemically compatible and sealable container for waste accumulation.
-
Keep the container tightly closed when not in use and store it in a designated, well-ventilated secondary containment area.
-
-
Consult Institutional EHS:
-
Crucially, always consult your institution's EHS or equivalent safety office. They will provide specific guidance based on local, state, and federal regulations and will arrange for the collection and disposal by a licensed hazardous waste contractor.
-
-
Documentation:
-
Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation, as required by your institution and regulatory bodies.
-
Hazard Profile of Structurally Similar Sulfones
To provide context for the potential hazards of this compound, the following table summarizes the classifications for related sulfone compounds. This information underscores the importance of handling this chemical with care.
| Hazard Classification | Ethyl Isopropyl Sulfone | Ethyl Methyl Sulfone | Phenyl Sulfone |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[1][2] | Not Classified | Category 4 (Harmful if swallowed) |
| Skin Irritation/Corrosion | Category 2 (Causes skin irritation)[2] | Not Classified | Not Classified |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation)[2] | Not Classified | Not Classified |
| Skin Sensitization | Not Classified | Category 1 (May cause an allergic skin reaction) | Not Classified |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation)[2] | Not Classified | Not Classified |
This table is for informational purposes and is based on data for structurally similar compounds. The exact hazard profile of this compound may differ.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling Ethyl Propargyl Sulfone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds such as Ethyl propargyl sulfone. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Chemical Safety and Hazard Information
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Due to the presence of the propargyl group, this compound may also be flammable and reactive, requiring careful handling to avoid ignition sources and incompatible materials.[2][3][4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to ensure personal safety when handling this compound. The following table summarizes the required and recommended PPE.
| PPE Category | Required Equipment | Recommended Equipment |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards.[3] | A face shield worn in conjunction with chemical splash goggles, especially when handling larger quantities or when there is a significant splash risk.[3] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene.[5] Check manufacturer's glove compatibility charts for specific breakthrough times. | Double-gloving can provide additional protection, especially for prolonged handling. |
| Body Protection | A flame-retardant lab coat. | A chemically resistant apron worn over the lab coat for added protection against spills. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2] | If a fume hood is not available or if there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents before starting.
-
Locate the nearest emergency eyewash station and safety shower.[3]
-
-
Handling:
-
Don all required PPE before handling the chemical.
-
Conduct all manipulations of this compound within a chemical fume hood.[2]
-
Use compatible equipment made of glass or other resistant materials.
-
Avoid contact with skin and eyes.[3]
-
Avoid mixing with incompatible materials, such as strong oxidizing agents and strong bases, which can initiate hazardous reactions.
-
-
Post-Handling:
-
Tightly seal the container after use.
-
Decontaminate all equipment that came into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Segregation:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Waste Treatment (if applicable):
-
For small quantities, chemical treatment to neutralize hazards may be an option. Given its sulfone group, byproducts of reactions or degradation could be acidic. Neutralization of any acidic waste should be performed with caution.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific approved treatment protocols.
-
-
Final Disposal:
Experimental Workflow and Safety Decision Making
To visually represent the procedural steps and decision-making processes, the following diagrams have been created using Graphviz.
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: Decision tree for selecting appropriate PPE when working with this compound.
References
- 1. 3-(Ethanesulfonyl)prop-1-yne | C5H8O2S | CID 555015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. nj.gov [nj.gov]
- 4. PROPARGYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. nipissingu.ca [nipissingu.ca]
- 7. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
